L-Valine 4-nitroanilide
Description
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIZCLBWDPSXDM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428585 | |
| Record name | L-Valine 4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52084-13-6 | |
| Record name | L-Valine 4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of L-Valine 4-Nitroanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine 4-nitroanilide is a synthetic chromogenic substrate extensively utilized in biochemical assays, particularly for the detection and quantification of protease activity. Its chemical structure, comprising the amino acid L-valine linked to a 4-nitroaniline moiety via an amide bond, allows for the spectrophotometric measurement of enzymatic cleavage. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use and characterization, and visual representations of its primary application.
Chemical and Physical Properties
This compound is typically available as its hydrochloride salt, which exhibits enhanced stability and solubility in aqueous solutions.[1] The properties of both the free base and the hydrochloride salt are crucial for their application in experimental settings.
Table 1: General Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Synonyms | (2S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide, L-Val-pNA | L-Val-pNA·HCl |
| CAS Number | 52084-13-6[2] | 77835-49-5[3] |
| Molecular Formula | C₁₁H₁₅N₃O₃[2] | C₁₁H₁₅N₃O₃·HCl[3] |
| Appearance | Off-white to yellow powder | White to off-white powder[3] |
Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Molecular Weight | 237.26 g/mol [2] | 273.61 g/mol [3] |
| Melting Point | Data not readily available | Data not readily available |
| Solubility | Very slightly soluble in water (0.52 g/L at 25 °C, calculated).[4] Soluble in organic solvents like DMSO. | Soluble in aqueous solutions.[3] Soluble in methanol.[3] |
| Optical Rotation | Data not readily available | [α]D²⁰ = +63 ± 2° (c=1 in MeOH)[3] |
| Stability & Storage | Store at 2-8°C.[2] | Store at ≤ -4°C.[3] |
Reactivity and Applications
The primary utility of this compound lies in its role as a chromogenic substrate for various proteases, including elastase and trypsin. The enzymatic hydrolysis of the amide bond linking the L-valine residue to the 4-nitroaniline group releases the yellow-colored 4-nitroaniline (p-nitroaniline), which has a maximum absorbance at approximately 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzyme's activity.[5]
This property makes this compound an invaluable tool in:
-
Enzyme Kinetics: Studying the reaction rates and mechanisms of proteases.[3]
-
Drug Discovery: Screening for and characterizing protease inhibitors.
-
Protein Engineering: Assessing the activity of modified or engineered proteases.[3]
-
Biochemical Assays: Quantifying protease levels in biological samples.[3]
Experimental Protocols
I. General Protocol for Determining Protease Activity using this compound
This protocol provides a general framework for assaying protease activity. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., Tris-HCl, Phosphate buffer) appropriate for the specific protease
-
Protease solution of unknown activity
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplate or cuvettes
Procedure:
-
Substrate Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration in the assay buffer. The optimal concentration is often near the Michaelis-Menten constant (Km) for the enzyme.
-
Enzyme Preparation: Prepare serial dilutions of the protease in the assay buffer to determine an optimal concentration that yields a linear reaction rate over time.
-
Assay Setup:
-
In a 96-well plate, add a defined volume of assay buffer to each well.
-
Add a small volume of the diluted protease solution to the appropriate wells.
-
Include control wells containing only the assay buffer and substrate to measure substrate auto-hydrolysis.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the working substrate solution to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over a set period (e.g., 10-30 minutes) at regular intervals (e.g., every 30-60 seconds).[5]
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
The concentration of the product (p-nitroaniline) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[7]
-
II. Workflow for Protease Inhibitor Screening
This compound is a valuable tool for screening potential protease inhibitors. The following workflow outlines the general steps involved.
Figure 1: A generalized workflow for screening protease inhibitors using this compound.
Enzymatic Cleavage of this compound
The core of the assay is the enzymatic hydrolysis of this compound. This reaction is highly specific to proteases that recognize and cleave at the C-terminus of a valine residue.
Figure 2: The enzymatic cleavage of this compound by a protease.
Conclusion
This compound is a robust and versatile tool for the study of proteases. Its well-defined chemical properties and the straightforward nature of the chromogenic assay make it an essential reagent in academic research and pharmaceutical development. The protocols and workflows presented in this guide offer a solid foundation for the effective utilization of this compound in a variety of experimental contexts. Further optimization of assay conditions is always recommended to suit the specific enzyme and experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS # 52084-13-6, L-Valine p-nitroanilide, (2S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide - chemBlink [chemblink.com]
- 5. benchchem.com [benchchem.com]
- 6. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
L-Valine 4-Nitroanilide: A Chromogenic Substrate for Protease Activity and Mechanistic Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine 4-nitroanilide is a synthetic chromogenic substrate extensively utilized in biochemical and clinical research to assay the activity of various proteases, particularly those with a preference for cleaving after valine residues, such as elastase. The molecule consists of the amino acid L-valine linked to a p-nitroaniline group via an amide bond. Enzymatic cleavage of this amide bond by a protease releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This property makes this compound a valuable tool for studying enzyme kinetics, screening for protease inhibitors, and diagnosing diseases associated with abnormal protease activity. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound, also known as L-Valine p-nitroanilide, is characterized by the covalent linkage of an L-valine residue to a 4-nitroaniline moiety.
| Property | Value |
| Chemical Formula | C₁₁H₁₅N₃O₃ |
| Molecular Weight | 237.26 g/mol |
| CAS Number | 52084-13-6 |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Limited solubility in aqueous buffers. |
Mechanism of Action: Enzymatic Cleavage
The core of this compound's utility lies in its role as a substrate for proteolytic enzymes, primarily serine proteases like elastase. The mechanism of cleavage follows the general principles of serine protease catalysis, involving a catalytic triad of amino acid residues (typically serine, histidine, and aspartate) in the enzyme's active site.
The enzymatic reaction can be summarized as follows:
-
Substrate Binding: this compound binds to the active site of the protease. The valine residue fits into the S1 specificity pocket of the enzyme, which accommodates the substrate's side chain.
-
Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the amide bond linking valine and p-nitroaniline.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Acyl-Enzyme Formation and Release of p-Nitroaniline: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The p-nitroaniline is released as the first product. This molecule is a chromophore, exhibiting a distinct yellow color in solution.
-
Deacylation: The remaining acyl-enzyme intermediate is then hydrolyzed by a water molecule, releasing the L-valine and regenerating the active enzyme.
The rate of p-nitroaniline release is directly proportional to the enzymatic activity under appropriate conditions. The concentration of the released p-nitroaniline can be measured by monitoring the increase in absorbance at or near its absorbance maximum.
Quantitative Data: Enzyme Kinetics
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Human Granulocyte Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | 0.55 | 6 | 1.09 x 10⁴ | 8.3 | 37 | [1] |
| Porcine Pancreatic Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | ~2 | <0.001 | <0.5 | 8.3 | 37 | [1] |
| Porcine Pancreatic Elastase | N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide | 1.15 | - | - | 8.0 | 25 |
Note: The kcat value for Porcine Pancreatic Elastase with N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide was not specified in the provided source.
Experimental Protocols
The following is a generalized protocol for a protease assay using this compound. This protocol should be optimized for the specific enzyme and experimental conditions.
Materials
-
This compound substrate
-
Protease enzyme (e.g., elastase)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405-410 nm
-
96-well microplates or cuvettes
-
Incubator or water bath
Reagent Preparation
-
Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO or ethanol. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Enzyme Solution: Prepare a stock solution of the protease in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically.
-
Assay Buffer: Prepare the desired assay buffer and adjust the pH to the optimal value for the specific protease.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, add the assay buffer to each well.
-
Substrate Addition: Add the this compound stock solution to each well to achieve the desired final substrate concentration.
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Enzyme Addition: Initiate the reaction by adding the enzyme solution to each well. For a blank control, add an equal volume of assay buffer instead of the enzyme solution.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm or 410 nm at regular intervals (e.g., every 30-60 seconds) for a set period of time (e.g., 10-30 minutes).[2][3]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (ε₄₁₀ = 8800 M⁻¹cm⁻¹), c is the concentration, and l is the path length.[2]
-
Determine the enzyme activity, typically expressed in units (μmol of product formed per minute).
-
Signaling Pathways
This compound is a synthetic compound and, as such, is not a component of any known biological signaling pathway. However, the proteases that it is designed to assay, such as neutrophil elastase, are key players in various physiological and pathological processes, including inflammation, immune response, and tissue remodeling. For instance, neutrophil elastase is a critical mediator in the pathogenesis of chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Therefore, while this compound itself is not part of a signaling cascade, it serves as a crucial tool to study the activity of enzymes that are integral to these pathways.
Conclusion
This compound is a robust and convenient chromogenic substrate for the continuous monitoring of protease activity. Its well-defined chemical structure and predictable enzymatic cleavage mechanism make it an indispensable tool in both basic research and drug discovery. The straightforward spectrophotometric assay allows for high-throughput screening of enzyme inhibitors and detailed kinetic characterization of proteases. While the specific kinetic parameters can vary, the general principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of proteolytic enzymes.
References
Navigating the Aqueous Solubility of L-Valine 4-Nitroanilide Hydrochloride: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the aqueous solubility of L-Valine 4-nitroanilide hydrochloride, a critical chromogenic substrate for serine protease activity assays. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and visualizes key processes and influencing factors to support robust experimental design and execution.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound hydrochloride is fundamental to its application in research. The following table summarizes key identifiers and characteristics of the molecule.
| Property | Value | Reference |
| Synonyms | L-Valine p-nitroanilide hydrochloride; H-L-Val-pNA HCl | [2] |
| CAS Number | 77835-49-5 | [2] |
| Molecular Formula | C₁₁H₁₅N₃O₃·HCl | [1][2] |
| Molecular Weight | 273.72 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Purity | >99% | [2] |
Aqueous Solubility Profile
Qualitative descriptions from various sources indicate that this compound hydrochloride is soluble in aqueous solutions. However, for precise experimental work, empirical determination of its solubility in specific buffers (e.g., Tris, PBS) and at relevant pH and temperature conditions is essential. The hydrochloride salt form is expected to enhance its solubility in aqueous media compared to the free base.
| Solvent System | Qualitative Solubility | Factors Influencing Solubility |
| Water | Soluble | pH, Temperature, Ionic Strength |
| Aqueous Buffers (e.g., Tris, PBS) | Expected to be soluble | Buffer composition, pH, Temperature, Ionic Strength |
Experimental Protocol: Determination of Aqueous Solubility
The following is a generalized protocol for determining the aqueous solubility of this compound hydrochloride using the shake-flask method coupled with UV-Vis spectrophotometry. This method is suitable for chromogenic compounds.
Objective: To determine the saturation solubility of this compound hydrochloride in a specific aqueous buffer at a defined temperature.
Materials:
-
This compound hydrochloride
-
Aqueous buffer of choice (e.g., 50 mM Tris-HCl, pH 8.0)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
UV-Vis spectrophotometer and cuvettes
-
Calibrated micropipettes
-
Volumetric flasks
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound hydrochloride to a known volume of the desired aqueous buffer in a sealed container. The excess solid should be clearly visible.
-
Incubate the container in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After incubation, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Preparation of a Standard Curve:
-
Prepare a stock solution of this compound hydrochloride of a known concentration in the same aqueous buffer.
-
Perform a series of dilutions from the stock solution to create a set of standards with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for p-nitroaniline (the chromogenic product of enzymatic cleavage, which can be used as a proxy, or the λmax of the compound itself if it absorbs in a suitable range).
-
Plot a graph of absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient.
-
-
Quantification of the Saturated Solution:
-
Dilute the collected supernatant from the saturated solution with the aqueous buffer to bring its absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted supernatant at the same λmax.
-
Use the standard curve to determine the concentration of this compound hydrochloride in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the aqueous solubility of the compound under the tested conditions.
-
Factors Influencing Aqueous Solubility
The aqueous solubility of this compound hydrochloride is not a fixed value but is influenced by several environmental factors. Understanding these factors is crucial for preparing stock solutions and ensuring the compound remains in solution throughout an experiment.
-
pH: The pH of the aqueous solution will significantly impact the ionization state of the molecule's amino group and potentially the nitroanilide group. As a hydrochloride salt, it is expected to be more soluble at acidic to neutral pH.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This relationship should be determined empirically for precise applications.
-
Ionic Strength: The presence of salts in buffer systems can affect solubility through the "salting-in" or "salting-out" effect.
-
Buffer Composition: Different buffer components can interact with the solute, potentially altering its solubility.
This technical guide provides a foundational understanding of the aqueous solubility of this compound hydrochloride. For critical applications, it is strongly recommended that researchers and scientists perform in-house solubility studies under their specific experimental conditions to ensure accurate and reproducible results.
References
The Chromogenic Core: A Technical Guide to p-Nitroanilide Compounds in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biochemical research and drug development, the precise quantification of enzyme activity is paramount. Among the myriad of available techniques, chromogenic assays utilizing p-nitroanilide (pNA) peptide substrates have established themselves as a cornerstone for their simplicity, sensitivity, and adaptability.[1] This technical guide provides an in-depth exploration of the chromogenic properties of p-nitroanilide compounds, detailing their application in enzyme kinetics, providing comprehensive experimental protocols, and visualizing the associated biochemical pathways.
The fundamental principle of these assays lies in the enzymatic cleavage of a synthetic substrate. This substrate consists of a specific peptide sequence, which confers selectivity for a particular protease, covalently linked to a p-nitroanilide molecule.[2] In its conjugated form, the substrate is colorless. However, upon enzymatic hydrolysis of the amide bond, the p-nitroaniline chromophore is released.[3] Free p-nitroaniline imparts a distinct yellow color to the solution, with a characteristic absorbance maximum around 405-410 nm.[4] The rate of this color change is directly proportional to the enzymatic activity, enabling real-time kinetic measurements.[3]
Core Principle: The Chromogenic Reaction of p-Nitroanilide
The utility of p-nitroanilide substrates is rooted in a straightforward enzymatic reaction that results in a quantifiable color change. The substrate is engineered with a peptide sequence that is recognized by the target protease. This peptide is linked via an amide bond to the p-nitroaniline moiety. While the substrate itself is colorless, the enzymatic cleavage of the amide bond liberates p-nitroaniline. This free p-nitroaniline is a chromophore, a molecule that absorbs light at a specific wavelength, in this case, around 405 nm.[3]
The intensity of the yellow color is directly proportional to the concentration of released p-nitroaniline, which in turn is a direct measure of the enzyme's activity. This relationship is governed by the Beer-Lambert law, which provides a linear correlation between absorbance and concentration, allowing for precise quantification.
Quantitative Data on p-Nitroanilide and Common Protease Assays
A significant advantage of p-nitroanilide-based assays is the ability to generate robust quantitative data on enzyme kinetics. The Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) are critical parameters for characterizing enzyme-substrate interactions and for screening potential inhibitors.[3]
Physicochemical Properties of p-Nitroaniline
| Property | Value | Reference |
| Molar Mass | 138.12 g/mol | [5] |
| Appearance | Yellow crystalline solid | |
| Maximum Absorbance (λ_max) | ~405 nm | [3][4] |
| Molar Extinction Coefficient (ε) at 405 nm | ~9,960 M⁻¹cm⁻¹ | [6] |
Kinetic Parameters of Common Proteases with p-Nitroanilide Substrates
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Thrombin (Human α-thrombin) | Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 10⁷ |
| Thrombin (Human α-thrombin) | D-Phe-Pip-Arg-pNA (S-2238) | 1.33 ± 0.07 | 91.4 ± 1.8 | 6.9 x 10⁷ |
| Thrombin (Bovine α-thrombin) | Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | 3.61 ± 0.15 | 100 ± 1 | 2.8 x 10⁷ |
| Thrombin (Bovine α-thrombin) | D-Phe-Pip-Arg-pNA (S-2238) | 1.50 ± 0.10 | 98.0 ± 0.5 | 6.5 x 10⁷ |
| Factor Xa | Z-D-Arg-Gly-Arg-pNA | - | - | - |
| Elastase (Leukocyte) | Suc-Ala-Ala-Ala-pNA | - | - | - |
| Caspase-3 | Ac-DEVD-pNA | - | - | - |
| Trypsin | Bz-Arg-pNA | 210 | 0.04 | 190 |
| Plasmin | D-Val-Leu-Lys-pNA | 260 | - | - |
Note: Kinetic parameters can vary depending on assay conditions (pH, temperature, buffer composition). The data presented is a compilation from various sources for comparative purposes.[7][8]
Key Signaling Pathways Investigated with p-Nitroanilide Substrates
The versatility of p-nitroanilide substrates allows for their application in studying a wide array of biological processes where proteases play a crucial role. Two prominent examples are the blood coagulation cascade and the caspase-mediated apoptosis pathway.
The Blood Coagulation Cascade
The coagulation cascade is a complex series of proteolytic events leading to the formation of a fibrin clot.[9] It is traditionally divided into the intrinsic, extrinsic, and common pathways, all of which involve a series of serine proteases that activate downstream zymogens.[10][11][12] Key proteases in this cascade, such as Factor Xa and Thrombin, can be readily assayed using specific p-nitroanilide substrates.[9][10][11][12]
The Caspase Signaling Pathway in Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. A key family of proteases involved in executing apoptosis are the caspases.[1][3][13][14] Caspases are cysteine-aspartic proteases that exist as inactive zymogens and are activated in a hierarchical cascade.[1][3][13][14] This cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.[2][3] Specific p-nitroanilide substrates have been developed to measure the activity of key executioner caspases, such as caspase-3.[15][16][17][18]
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing p-nitroanilide substrates. These protocols serve as a general framework and should be optimized for specific enzymes and experimental conditions.
General Experimental Workflow for a Protease Assay
The workflow for a typical protease assay using a p-nitroanilide substrate involves several key stages, from reagent preparation to data analysis.
Detailed Protocol for a Caspase-3 Colorimetric Assay
This protocol is designed for the measurement of caspase-3 activity in cell lysates.[15][18]
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 20% glycerol, 2 mM DTT.
-
Substrate Stock Solution: 4 mM Ac-DEVD-pNA in DMSO.
-
p-Nitroaniline Standard: 1 mM p-nitroaniline in DMSO for standard curve generation.
2. Cell Lysate Preparation:
-
Induce apoptosis in cell culture using the desired stimulus.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine protein concentration of the lysate (e.g., using a BCA protein assay).
3. Assay Procedure (96-well plate format):
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).
-
Include a blank control containing Lysis Buffer instead of cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank from all sample readings.
-
To quantify caspase activity, generate a standard curve using known concentrations of p-nitroaniline.
-
Calculate the concentration of p-nitroaniline released in each sample using the standard curve.
-
Express caspase activity as nmol of pNA released per minute per mg of protein.
Detailed Protocol for an Elastase Activity Assay
This protocol is suitable for measuring the activity of elastase, for example, from porcine pancreas or human neutrophils.[19][20][21][22]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Substrate Stock Solution: 100 mM N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA) in DMSO.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Elastase Solution: Prepare a working solution of elastase in Assay Buffer. The concentration should be optimized to yield a linear rate of absorbance change over the desired time course.
2. Assay Procedure (Cuvette-based spectrophotometer):
-
Set the spectrophotometer to 410 nm and equilibrate to 25°C.
-
In a cuvette, add 2.7 mL of Assay Buffer.
-
Add 0.2 mL of the Working Substrate Solution.
-
Mix by inversion and incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the Elastase Solution.
-
Immediately mix and record the increase in absorbance at 410 nm for 5-10 minutes.
3. Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹ at 410 nm.
-
One unit of elastase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.
Conclusion
p-Nitroanilide-based chromogenic substrates represent a powerful and versatile tool in the arsenal of researchers and drug development professionals. Their ease of use, coupled with the ability to generate high-quality quantitative data, makes them indispensable for studying a wide range of proteases involved in critical biological pathways. By understanding the core principles of the chromogenic reaction, leveraging detailed experimental protocols, and visualizing the complex signaling networks in which these enzymes operate, scientists can effectively harness the power of p-nitroanilide compounds to advance our understanding of enzymology and accelerate the discovery of novel therapeutics.
References
- 1. abeomics.com [abeomics.com]
- 2. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. anygenes.com [anygenes.com]
- 4. benchchem.com [benchchem.com]
- 5. p-Nitroaniline [webbook.nist.gov]
- 6. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 7. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]
- 10. assaygenie.com [assaygenie.com]
- 11. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 12. bloodresearch.or.kr [bloodresearch.or.kr]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Caspase signaling pathway: Significance and symbolism [wisdomlib.org]
- 15. benchchem.com [benchchem.com]
- 16. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 19. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. image.pro.acmec-e.com [image.pro.acmec-e.com]
- 22. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]
L-Valine 4-Nitroanilide: A Chromogenic Substrate for Protease Activity Assays
An In-depth Technical Guide for Researchers and Drug Development Professionals
L-Valine 4-nitroanilide and its derivatives are invaluable tools in the fields of biochemistry and pharmacology. As chromogenic substrates, they provide a straightforward and sensitive method for detecting and quantifying the activity of various proteases. This technical guide offers a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals involved in drug development.
Core Principles and Mechanism of Action
This compound is a synthetic substrate designed to mimic the natural peptide targets of certain proteases. The core principle of its use lies in the enzymatic cleavage of the amide bond between the L-Valine residue and the 4-nitroaniline moiety.
Upon cleavage by a protease, the colorless substrate releases 4-nitroaniline (p-nitroaniline), a chromophore that imparts a distinct yellow color to the solution. The rate of color development is directly proportional to the enzymatic activity and can be quantitatively measured by monitoring the increase in absorbance at approximately 405-410 nm. This allows for real-time kinetic analysis of the enzyme's activity.
The specificity of the substrate can be modulated by attaching additional amino acids to the N-terminus of the valine residue, creating oligopeptide-p-nitroanilides that are highly specific for particular proteases.[1][2]
Caption: Enzymatic cleavage of this compound by a protease to yield L-Valine and the chromogenic product 4-nitroaniline.
Biochemical and Physical Properties
This compound is typically available as a hydrochloride salt to improve its solubility and stability.[3] Its properties are crucial for designing and executing accurate and reproducible protease assays.
| Property | Value |
| Synonyms | L-Val-pNA·HCl |
| Molecular Formula | C₁₁H₁₅N₃O₃·HCl |
| Molecular Weight | 273.61 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and methanol |
| Storage Temperature | ≤ -4 °C for long-term stability |
Data sourced from Chem-Impex.[3]
Target Proteases and Substrate Specificity
While this compound itself can be a substrate for enzymes with aminopeptidase activity, its primary utility comes from its incorporation into more complex peptides to confer specificity for endopeptidases. The P1 position, occupied by Valine in this case, is a key determinant of which proteases will cleave the substrate. Elastase-like proteases, for instance, prefer small hydrophobic residues like Valine or Alanine at the P1 position.
By synthesizing different peptide sequences upstream of the p-nitroanilide, a wide range of proteases can be targeted.
| Substrate | Target Protease(s) |
| L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | Human Granulocyte Elastase |
| D-Valyl-L-leucyl-L-lysine 4-nitroanilide | Plasmin |
| H-D-Valyl-L-leucyl-L-arginine 4-nitroanilide | Human Tissue Kallikrein |
| N-α-Benzoyloxycarbonyl-L-lysine thio-benzyl ester | Trypsin |
Data compiled from various sources.[1][2][4]
Experimental Protocols
Detailed and consistent protocols are essential for obtaining reliable data. Below are generalized and specific protocols for conducting protease activity assays using p-nitroanilide substrates.
General Protease Assay Workflow
This workflow outlines the fundamental steps for measuring protease activity.
Caption: A stepwise diagram illustrating the experimental workflow for a typical protease assay using a chromogenic substrate.
Detailed Protocol: Plasmin Activity Assay
This protocol is adapted from a standardized procedure for determining plasmin activity using D-Val-Leu-Lys-p-Nitroanilide.[5]
A. Reagents:
-
Assay Buffer (pH 7.5 at 37°C):
-
10 mM Potassium Phosphate
-
70 mM Sodium Phosphate
-
100 mM Lysine
-
Prepare in purified water and adjust pH to 7.5 at 37°C with 1N NaOH.[5]
-
-
Substrate Stock Solution (6.5 mM):
-
Prepare a 3.58 mg/mL solution of D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride in the Assay Buffer.[5]
-
-
Plasmin Solution:
-
Immediately before use, prepare a solution of 0.025-0.10 units/mL of plasmin in cold purified water.[5]
-
B. Assay Procedure:
-
Set a spectrophotometer to 37°C and to read absorbance at 405 nm.
-
Into a cuvette, pipette the following:
-
1.00 mL Assay Buffer
-
0.25 mL Substrate Stock Solution
-
-
For the blank, add 0.10 mL of purified water.
-
Mix by inversion and incubate the cuvettes in the thermostatted spectrophotometer for 3-5 minutes to reach thermal equilibrium.[5]
-
To initiate the reaction in the sample cuvette, add 0.10 mL of the Plasmin Solution.
-
Immediately mix by inversion and begin recording the increase in absorbance at 405 nm for approximately 10 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₄₀₅nm/min) from the linear portion of the curve for both the test sample and the blank.[5]
C. Calculation of Activity:
The activity of the enzyme in units per mL can be calculated using the Beer-Lambert law:
Units/mL Enzyme = ( (ΔA₄₀₅nm/min Test - ΔA₄₀₅nm/min Blank) * Total Volume (mL) ) / ( Molar Extinction Coefficient * Volume of Enzyme (mL) )
-
The molar extinction coefficient for p-nitroaniline is typically ~10,000 M⁻¹cm⁻¹.
Quantitative Data and Enzyme Kinetics
The hydrolysis of p-nitroanilide substrates generally follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as Kₘ and kcat.[1] These values are critical for characterizing enzyme efficiency and for evaluating the potency of inhibitors.
| Enzyme | Substrate | Kₘ (mmol/L) | kcat (s⁻¹) | Conditions |
| Human Granulocyte Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | 0.55 | 6 | pH 8.3, 37°C |
| Porcine Pancreatic Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | ~2.0 | < 0.001 | pH 8.3, 37°C |
| Trypsin | N-α-benzyloxycarbonyl-L-lysine p-nitroanilide | Varies with pH | Varies with pH | 25°C |
Data sourced from Kramps et al., 1983 and Malthouse, 2020.[2][6]
Application in Signaling Pathways and Drug Development
While this compound is an in vitro tool, the proteases it helps to characterize are often central to complex biological signaling pathways. For example, plasmin is a key enzyme in the fibrinolytic pathway, responsible for dissolving blood clots. Assays using substrates like D-Val-Leu-Lys-pNA are crucial for developing and evaluating new thrombolytic drugs.
Caption: The role of plasmin in the fibrinolytic cascade, a pathway where substrates like D-Val-Leu-Lys-pNA are used for drug discovery.
Summary
This compound and its peptide derivatives are robust and versatile chromogenic substrates essential for modern enzyme research and drug development.[3] Their use in simple, continuous spectrophotometric assays allows for the precise determination of protease activity and the kinetic characterization of enzymes and their inhibitors. The ability to customize the peptide sequence provides a high degree of specificity, making these substrates indispensable for studying a wide array of proteases involved in critical physiological and pathological processes.
References
- 1. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a highly specific substrate for granulocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 5. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Core Principles of Enzyme Kinetics with Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of enzyme kinetics, with a specific focus on the application of chromogenic substrates. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and other fields where understanding and quantifying enzymatic reactions is crucial. This document details the theoretical underpinnings of enzyme kinetics, provides practical experimental protocols, and offers guidance on data analysis and troubleshooting.
Core Principles of Enzyme Kinetics
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. By measuring these rates and how they change in response to varying experimental conditions, we can gain insights into the catalytic mechanism of an enzyme, its role in metabolic pathways, how its activity is controlled, and how it can be affected by drugs or inhibitors.[1][2]
The Michaelis-Menten Model
A cornerstone of enzyme kinetics is the Michaelis-Menten model, which describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).[2][3][4][5][6] The model is based on the premise that an enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form the product (P) and regenerate the free enzyme.[3][4]
The Michaelis-Menten equation is expressed as:
V₀ = (Vmax * [S]) / (Km + [S])
Where:
-
V₀ is the initial reaction velocity.
-
Vmax is the maximum reaction velocity, achieved when the enzyme is saturated with the substrate.[3][5]
-
[S] is the substrate concentration.
-
Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax.[3][5] It is also a measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[3]
A plot of V₀ versus [S] yields a hyperbolic curve, characteristic of Michaelis-Menten kinetics.[3][5][6]
Figure 1: Michaelis-Menten reaction pathway.
Lineweaver-Burk Plot
While the Michaelis-Menten plot is illustrative, determining Vmax and Km accurately from a hyperbolic curve can be challenging. The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], linearizes the Michaelis-Menten equation, making it easier to determine these kinetic parameters.
The Lineweaver-Burk equation is:
1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
This equation is in the form of a straight line (y = mx + c), where:
-
y-intercept = 1/Vmax
-
x-intercept = -1/Km
-
slope = Km/Vmax
Figure 2: Logical flow for determining Vmax and Km.
Chromogenic Substrates in Enzyme Kinetics
Chromogenic substrates are colorless compounds that are converted into a colored product by an enzymatic reaction.[7][8][9] This color change allows for the straightforward, real-time monitoring of the reaction progress using a spectrophotometer. The intensity of the color produced is directly proportional to the amount of product formed, and thus to the enzyme's activity.[7]
Commonly used chromogenic substrates include:
-
p-Nitrophenyl phosphate (pNPP): A substrate for alkaline and acid phosphatases, which hydrolyze it to the yellow product p-nitrophenol.[10][11]
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG): A substrate for β-galactosidase, which cleaves it to produce the yellow o-nitrophenol.
-
3,3',5,5'-Tetramethylbenzidine (TMB): A substrate for horseradish peroxidase (HRP), which in the presence of hydrogen peroxide, is oxidized to a blue product. The reaction can be stopped with acid, turning the product yellow.[8]
Experimental Protocols
The following are detailed methodologies for key enzyme kinetic experiments using chromogenic substrates.
General Experimental Workflow
A typical enzyme kinetics experiment using a chromogenic substrate involves preparing a series of reactions with varying substrate concentrations while keeping the enzyme concentration constant. The rate of product formation is then measured over time by monitoring the change in absorbance at a specific wavelength.
Figure 3: General workflow for an enzyme kinetics assay.
Protocol for Alkaline Phosphatase (ALP) Assay with pNPP
Objective: To determine the Km and Vmax of alkaline phosphatase using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂
-
Stop Solution: 3.0 N NaOH
-
Spectrophotometer or microplate reader capable of reading at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pNPP (e.g., 50 mM) in the assay buffer.
-
Prepare a series of pNPP dilutions from the stock solution in assay buffer (e.g., 0.5, 1, 2, 5, 10, 20 mM).
-
Prepare a working solution of alkaline phosphatase in assay buffer (e.g., 0.1 U/mL).
-
-
Assay Setup (96-well plate format):
-
To each well, add 50 µL of the appropriate pNPP dilution.
-
Include a blank for each substrate concentration containing 50 µL of the pNPP dilution and 50 µL of assay buffer (no enzyme).
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well (except blanks).
-
Immediately start measuring the absorbance at 405 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Convert V₀ from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenol at pH 9.8 is 18,500 M⁻¹cm⁻¹.
-
Plot V₀ versus [S] to generate a Michaelis-Menten curve.
-
Plot 1/V₀ versus 1/[S] to generate a Lineweaver-Burk plot and determine Km and Vmax.
-
Protocol for β-Galactosidase Assay with ONPG
Objective: To determine the kinetic parameters of β-galactosidase using o-nitrophenyl-β-D-galactopyranoside (ONPG).
Materials:
-
β-Galactosidase
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Z-Buffer: 0.1 M sodium phosphate buffer, pH 7.0, containing 10 mM KCl, 1 mM MgSO₄, and 50 mM β-mercaptoethanol
-
Stop Solution: 1 M Na₂CO₃
-
Spectrophotometer or microplate reader capable of reading at 420 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ONPG (e.g., 4 mg/mL) in Z-buffer.
-
Prepare a series of ONPG dilutions from the stock solution in Z-buffer.
-
Prepare a working solution of β-galactosidase in Z-buffer.
-
-
Assay Setup:
-
In a microcentrifuge tube or well of a 96-well plate, combine the ONPG dilution and Z-buffer to a final volume of 500 µL.
-
Include a blank for each substrate concentration containing the ONPG dilution and Z-buffer (no enzyme).
-
Pre-warm the reactions to 37°C.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding a small volume (e.g., 100 µL) of the β-galactosidase solution.
-
Incubate at 37°C for a defined period (e.g., 15 minutes) during which the reaction is linear.
-
Stop the reaction by adding 500 µL of 1 M Na₂CO₃.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the yellow o-nitrophenol product at 420 nm.
-
Calculate the reaction velocity (V₀) based on the amount of product formed during the incubation time. The molar extinction coefficient for o-nitrophenol at pH 11 is 4,500 M⁻¹cm⁻¹.
-
Follow the data analysis steps outlined for the ALP assay to determine Km and Vmax.
-
Data Presentation
Quantitative data from enzyme kinetics experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase with pNPP
| Buffer Condition | Km (M) | Vmax (µmoles/min/unit) | kcat (s⁻¹) |
| 50 mM Tris-HCl, pH 11.0, 37°C | 7.6 x 10⁻⁴ | 3.12 | 82.98 |
| 100 mM Glycine-NaOH, pH 9.5, 37°C | 4.0 x 10⁻⁴ | 1.60 | 42.55 |
| Data adapted from relevant literature.[10] |
Table 2: Kinetic Parameters of β-Galactosidase from Lactobacillus plantarum HF571129
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| ONPG | 6.644 | 147.5 | 60.24 | 9.06 |
| Lactose | 23.28 | 10.88 | 64.02 | 2.75 |
| Data adapted from relevant literature.[12] |
Troubleshooting Common Issues
Enzyme assays with chromogenic substrates can be prone to various issues that can affect the accuracy and reproducibility of the results.
Table 3: Troubleshooting Guide for Chromogenic Enzyme Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | Inactive enzyme (improper storage, freeze-thaw cycles). | Use a fresh enzyme aliquot; ensure proper storage conditions. |
| Incorrect buffer pH or composition. | Verify buffer pH and composition; prepare fresh buffer. | |
| Substrate degradation. | Prepare fresh substrate solution; store protected from light. | |
| Presence of an inhibitor in the sample. | Dilute the sample; consider sample purification steps. | |
| High Background | Substrate auto-hydrolysis. | Run a no-enzyme control and subtract the background absorbance. |
| Contamination of reagents. | Use fresh, high-purity reagents. | |
| Non-specific binding in plate-based assays. | Ensure proper blocking steps are included. | |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or a shorter reaction time. |
| Product inhibition. | Measure the initial velocity before product accumulation becomes significant. | |
| Enzyme instability under assay conditions. | Optimize assay conditions (pH, temperature, ionic strength). | |
| Poor Reproducibility | Inaccurate pipetting. | Calibrate pipettes; use reverse pipetting for viscous solutions. |
| Temperature fluctuations. | Ensure all reagents and plates are equilibrated to the assay temperature. | |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents. |
Conclusion
The use of chromogenic substrates provides a powerful and accessible method for studying enzyme kinetics. A thorough understanding of the Michaelis-Menten model, coupled with robust experimental design and data analysis, allows for the accurate determination of key kinetic parameters. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently perform and interpret enzyme kinetic assays, contributing to advancements in various scientific and therapeutic areas.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. rpdata.caltech.edu [rpdata.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to L-Valine 4-Nitroanilide: Molecular Properties
This guide provides a focused overview of the fundamental molecular characteristics of L-Valine 4-nitroanilide, a chromogenic substrate commonly utilized in biochemical assays. The following sections detail its molecular formula and weight, presenting the data in a clear, tabular format for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is frequently used in its free base form as well as its hydrochloride salt to enhance solubility and stability. The key quantitative data for both forms are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₅N₃O₃ | 237.26[1] |
| This compound hydrochloride | C₁₁H₁₅N₃O₃•HCl | 273.61 - 273.72[2][3] |
Note: The slight variation in the molecular weight of the hydrochloride salt is as reported by different suppliers.
Structural Components
The molecular structure of this compound is composed of three primary chemical moieties: an L-valine residue, a p-nitroaniline group (also known as 4-nitroaniline), and an amide bond linking them. The hydrochloride salt form includes an additional hydrochloride component.
Caption: Logical relationship of this compound's core components.
Experimental Protocols and Further Applications
While this document focuses on the core molecular properties of this compound, its application in experimental settings is extensive. It is primarily used as a chromogenic substrate for various proteases, particularly elastase. The enzymatic cleavage of the amide bond releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically to determine enzyme activity.
Detailed experimental protocols are specific to the enzyme and assay conditions under investigation. Researchers should consult relevant literature for methodologies tailored to their specific application. This compound serves as a critical tool in enzyme kinetics and inhibitor screening assays within the drug discovery and development pipeline.
References
The Advent of L-Valine 4-Nitroanilide: A Chromogenic Revolution in Protease Biochemistry
A Technical Guide on the Discovery and Initial Applications of a Key Chromogenic Substrate
Introduction
The development of chromogenic substrates in the mid-20th century marked a pivotal moment in biochemistry, enabling simple and continuous monitoring of protease activity. Among these, L-Valine 4-nitroanilide and its derivatives emerged as crucial tools for studying a class of proteases with a preference for cleaving after hydrophobic amino acid residues, most notably elastase. This technical guide delves into the discovery and initial applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its foundational role in enzyme kinetics and inhibitor screening.
While the specific discovery of the simple this compound is not attributed to a single seminal publication, its development is intrinsically linked to the broader effort to create specific and sensitive chromogenic substrates for various proteases. The foundational work on p-nitroanilide substrates by Erlanger, Kokowsky, and Cohen in 1961, which introduced Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) for trypsin, laid the theoretical and practical groundwork for the synthesis of a wide array of similar compounds tailored to different enzyme specificities.
A significant advancement in the application of valine-containing p-nitroanilides came with the work of Kramps and colleagues in 1983, who described L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide as a highly specific substrate for human granulocyte elastase.[1][2][3] This highlighted the importance of the valine residue in achieving specificity for elastase and solidified the role of valine-based p-nitroanilides in studying this medically relevant enzyme.
Principle of Detection
The utility of this compound as a chromogenic substrate lies in its clever design. The L-valine residue targets the substrate to the active site of specific proteases, such as elastase, which have a binding pocket that accommodates the hydrophobic isopropyl side chain of valine. Upon enzymatic cleavage of the amide bond between the valine and the 4-nitroaniline moiety, the colorless substrate releases the yellow-colored 4-nitroaniline (p-nitroaniline). The rate of formation of 4-nitroaniline, which can be continuously monitored by measuring the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity.
Data Presentation
The following tables summarize key quantitative data from early studies on valine-containing p-nitroanilide substrates, primarily focusing on elastase.
| Substrate | Enzyme | K_m_ (mmol/L) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Reference |
| L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | Human Granulocyte Elastase | 0.55 | 6 | 10,909 | 8.3 | --INVALID-LINK--[1][2][3] |
| L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | Porcine Pancreatic Elastase | ~2.0 | < 0.001 | < 0.5 | 8.3 | --INVALID-LINK--[1][2][3] |
| Parameter | Value | Notes |
| Molar Extinction Coefficient (ε) of 4-nitroaniline | 8,800 M⁻¹cm⁻¹ at 410 nm | This value is crucial for converting the rate of change in absorbance to the rate of product formation (moles per unit time).[4] |
| Absorbance Maximum of 4-nitroaniline | 405-410 nm | The specific wavelength for monitoring the reaction. |
Experimental Protocols
The following is a detailed methodology for a typical enzyme assay using a valine-containing p-nitroanilide substrate, adapted from the initial studies on granulocyte elastase.
Materials
-
Enzyme: Purified human granulocyte elastase.
-
Substrate: L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide.
-
Buffer: 0.1 M Tris-HCl, pH 8.3, containing 0.5 M NaCl.
-
Solvent for Substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Spectrophotometer: Capable of measuring absorbance at 405 nm or 410 nm, with a thermostatically controlled cuvette holder.
-
Cuvettes: 1 cm path length quartz or disposable cuvettes.
Procedure
-
Substrate Preparation:
-
Prepare a stock solution of the substrate (e.g., 10 mM) in DMF or DMSO.
-
Further dilute the stock solution with the assay buffer to the desired final concentrations (e.g., ranging from 0.1 to 2 times the K_m_ value for kinetic studies).
-
-
Enzyme Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.5, containing 0.1 M NaCl).
-
Immediately before use, dilute the enzyme stock solution with the assay buffer to a concentration that will result in a linear rate of absorbance change over a few minutes.
-
-
Assay Protocol:
-
Set the spectrophotometer to 405 nm and equilibrate the cuvette holder to 37°C.
-
In a 1 ml cuvette, add:
-
800 µL of assay buffer.
-
100 µL of the substrate solution at the desired concentration.
-
-
Pre-incubate the mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 100 µL of the diluted enzyme solution and mix immediately by inverting the cuvette.
-
Record the increase in absorbance at 405 nm for 5-10 minutes, ensuring the rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot (ΔA/min).
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:
-
v₀ (mol/min) = (ΔA/min) / (ε × l)
-
where ε is the molar extinction coefficient of 4-nitroaniline (8,800 M⁻¹cm⁻¹) and l is the path length of the cuvette (1 cm).
-
-
For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Mandatory Visualization
Enzymatic cleavage of this compound.
Experimental workflow for a protease assay.
Substrate specificity of proteases.
Conclusion
The introduction of this compound and its derivatives represented a significant step forward in the study of proteases, particularly elastase. The simplicity of the chromogenic assay, combined with the specificity afforded by the valine residue, provided a powerful tool for elucidating enzyme kinetics, understanding substrate specificity, and screening for potential inhibitors. While the initial focus was on fundamental biochemical characterization, the principles and methodologies established with these early chromogenic substrates continue to be relevant in modern drug discovery and diagnostics, forming the basis for high-throughput screening assays and the development of more sophisticated probes for protease activity.
References
- 1. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a highly specific substrate for granulocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elastase Substrate I, Colorimetric [sigmaaldrich.com]
In-Depth Technical Guide: Safety and Handling of L-Valine 4-Nitroanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for L-Valine 4-nitroanilide, a chromogenic substrate widely used in enzymatic assays. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.
Chemical and Physical Properties
This compound hydrochloride is a white to off-white powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound hydrochloride
| Property | Value |
| Synonyms | L-Val-pNA·HCl, L-Valine p-nitroanilide hydrochloride |
| CAS Number | 77835-49-5 |
| Molecular Formula | C₁₁H₁₅N₃O₃·HCl |
| Molecular Weight | 273.61 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 99% (HPLC) |
| Optical Rotation | [a]D20 = +63 ± 2º (c=1 in MeOH) |
| Storage Temperature | ≤ -4 °C |
Hazard Identification and Safety Precautions
While some safety data sheets for L-Valine suggest it is not a hazardous substance, the introduction of the 4-nitroanilide group may alter its toxicological properties. Therefore, it is prudent to handle this compound with care, assuming it may be a potential irritant and harmful if ingested or inhaled.
Table 2: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard | Description | Recommended PPE |
| Acute Oral Toxicity | May be harmful if swallowed. | Standard laboratory attire |
| Skin Corrosion/Irritation | May cause skin irritation upon prolonged contact. | Protective gloves |
| Serious Eye Damage/Irritation | May cause eye irritation. | Safety glasses with side shields or goggles |
| Acute Inhalation Toxicity | May be harmful if inhaled, potentially causing respiratory tract irritation. | Respiratory protection (if dust is generated) |
General Handling Precautions:
-
Work in a well-ventilated area to minimize inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of exposure or a spill, follow the procedures outlined below.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
In case of a spill, wear appropriate personal protective equipment. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Clean the spill area thoroughly.
Caption: Workflow for routine handling, emergency response, and spill cleanup of this compound.
Experimental Protocols
This compound is a chromogenic substrate for various proteases, such as elastase. The enzymatic reaction cleaves the amide bond, releasing p-nitroaniline, which can be quantified spectrophotometrically at approximately 405 nm.
General Enzymatic Assay Protocol (Example with Elastase)
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Materials:
-
This compound hydrochloride
-
Porcine Pancreatic Elastase
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Stock Solution:
-
Dissolve this compound hydrochloride in the appropriate buffer (e.g., Tris-HCl) to a stock concentration (e.g., 10 mM). The solubility may be enhanced by using a small amount of an organic solvent like DMSO before diluting with buffer.
-
-
Prepare Enzyme Solution:
-
Prepare a stock solution of elastase in the assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the substrate solution to each well to achieve the desired final concentration.
-
To initiate the reaction, add the enzyme solution to the wells. The final volume in each well should be consistent (e.g., 200 µL).
-
Include appropriate controls:
-
Blank: Buffer and substrate, no enzyme.
-
Enzyme control: Buffer and enzyme, no substrate.
-
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Subtract the rate of the blank from the rates of the experimental wells.
-
The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 10,500 M⁻¹cm⁻¹).
-
Caption: A generalized workflow for performing an enzymatic assay using this compound as a substrate.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.
Toxicological Information
Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using.
References
L-Valine 4-Nitroanilide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine 4-nitroanilide is a chromogenic substrate extensively utilized in biochemical assays to determine the activity of proteases. The enzymatic cleavage of the amide bond releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. The integrity and stability of this substrate are paramount for obtaining accurate and reproducible kinetic data. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on currently available data.
Chemical and Physical Properties
This compound hydrochloride is a white to off-white powder.[1] It is recognized for its stability and solubility in aqueous solutions, a key characteristic for its application in various laboratory experiments.[1]
| Property | Value |
| Synonyms | L-Val-pNA·HCl |
| Appearance | White to off-white powder[1] |
| Molecular Formula | C₁₁H₁₅N₃O₃·HCl[1] |
| Molecular Weight | 273.61 g/mol [1] |
| Purity | ≥ 99% (HPLC)[1] |
Stability Profile
While specific quantitative data from comprehensive stability studies on this compound under various conditions (e.g., a range of pH values, temperatures, and light exposure) is not extensively available in public literature, general stability characteristics can be inferred from supplier recommendations and the nature of similar chemical compounds.
Temperature Stability
The primary recommendation for the long-term storage of this compound hydrochloride is at temperatures of ≤ -4 °C .[1] Storing the compound at low temperatures is crucial for minimizing potential degradation over time. For the parent compound L-Valine, storage in solvent at -80°C is recommended for up to 2 years, and at -20°C for 1 year.[2] While not directly applicable to the nitroanilide derivative, this suggests that colder temperatures are generally favorable for the stability of valine-containing compounds.
Stability in Solution
This compound hydrochloride is noted for its stability in aqueous solutions, which is advantageous for its use in enzyme assays.[1] However, the long-term stability in solution at various pH values and temperatures has not been quantitatively documented in readily available literature. For general chromogenic substrates, it is advised that solutions are stable for several weeks at room temperature (25°C) and for more than six months when stored in a refrigerator (2–8 °C). It is also noted that the stability of these substrates is considerably reduced in alkaline buffers.
Photostability
Storage Recommendations
To ensure the longevity and reliability of this compound, the following storage conditions are recommended:
| Condition | Recommendation |
| Solid Form | Store at ≤ -4 °C in a tightly sealed container in a dry, well-ventilated place.[1][3] |
| In Solution | For short-term use, solutions can be stored at 2-8 °C. For long-term storage of stock solutions, it is advisable to aliquot and freeze at -20 °C or below. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect from light by storing in an amber vial or a dark location. |
| Incompatible Materials | Avoid contact with strong oxidizing agents.[3] |
Potential Degradation Pathway
The primary degradation pathway for this compound under typical laboratory conditions is likely the hydrolysis of the amide bond, which would release L-Valine and p-nitroaniline. This process can be accelerated by elevated temperatures and non-neutral pH conditions.
Caption: Potential hydrolytic degradation of this compound.
Experimental Protocol for Stability Assessment (Hypothetical)
For researchers wishing to perform a detailed stability study on this compound, the following is a general experimental workflow.
Caption: Workflow for a forced degradation study of this compound.
Methodology
-
Preparation of Stock Solution: Dissolve a precisely weighed amount of this compound hydrochloride in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.
-
Application of Stress Conditions:
-
Temperature: Store aliquots of the solution at various temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C to accelerate degradation).
-
pH: Prepare solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9) and store at a constant temperature.
-
Light: Expose aliquots to controlled light conditions (e.g., ambient laboratory light and a photostability chamber with a defined light source) while keeping a control sample in the dark.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each condition.
-
Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).
-
Column: A C18 reversed-phase column.
-
Detection: Monitor the absorbance at a wavelength where both the parent compound and the primary degradation product (p-nitroaniline) can be detected (e.g., 315 nm for p-nitroaniline).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point to determine the percentage remaining.
-
Identify and quantify any degradation products.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the rate constant under each condition.
-
Conclusion
This compound is a stable compound when stored under the recommended conditions of ≤ -4 °C in its solid form and protected from light. In aqueous solutions, its stability is generally good, particularly at neutral pH and refrigerated temperatures. For critical applications requiring the highest accuracy, it is recommended to use freshly prepared solutions or to perform in-house stability validation for solutions stored over extended periods. The provided hypothetical experimental protocol can serve as a basis for researchers to conduct their own stability studies tailored to their specific experimental conditions. Further published research providing detailed quantitative stability data would be a valuable contribution to the scientific community.
References
Methodological & Application
Application Notes and Protocols for L-Valine 4-Nitroanilide Enzyme Assay for Elastase
Introduction
Elastase is a serine protease that plays a crucial role in the breakdown of elastin, a key protein of the extracellular matrix responsible for the elasticity of tissues.[1] Dysregulation of elastase activity is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory skin conditions.[1][2] Consequently, the modulation of elastase activity is a significant area of research for drug development and therapeutic intervention.
This document provides a detailed protocol for determining elastase activity using a chromogenic substrate, which, while specified as L-Valine 4-nitroanilide, is often part of a larger peptide sequence for enhanced specificity. A commonly used and well-documented substrate for this assay is N-succinyl-Ala-Ala-Val-p-nitroanilide or similar peptide-p-nitroanilide conjugates. The underlying principle involves the enzymatic cleavage of the substrate by elastase, which releases the yellow-colored chromophore, p-nitroaniline (pNA).[1][3] The rate of pNA formation is directly proportional to the elastase activity and can be quantified by measuring the increase in absorbance at approximately 410 nm.[3][4] This colorimetric assay is simple, sensitive, and readily adaptable for high-throughput screening of potential elastase inhibitors.[1][3]
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of a peptide bond C-terminal to a valine residue within the synthetic substrate by elastase. This releases p-nitroaniline, which exhibits a significant absorbance at 410 nm, while the intact substrate does not.
-
Reaction: Peptide-p-nitroanilide + H₂O --(Elastase)--> Peptide + p-nitroaniline
The rate of the reaction is determined by monitoring the change in absorbance over time. This allows for the calculation of the initial velocity (V₀) of the reaction, which is then used to determine the enzyme's kinetic parameters, such as Kₘ and Vₘₐₓ, or to assess the potency of inhibitors (e.g., IC₅₀ values).
Experimental Protocols
Materials and Reagents
-
Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)
-
This compound or a suitable peptide derivative (e.g., N-Succinyl-Ala-Ala-Val-p-nitroanilide)
-
Tris-HCl Buffer (e.g., 0.1 M, pH 8.0)[4]
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.[5]
-
Elastase Stock Solution: Prepare a stock solution of elastase (e.g., 1 mg/mL) in cold assay buffer. The final concentration used in the assay should be determined empirically to yield a linear rate of reaction over a reasonable time course (e.g., 0.02-0.04 ΔA/minute).[4] Store aliquots at -20°C or as recommended by the supplier.
-
Substrate Stock Solution: Dissolve the p-nitroanilide substrate in DMSO to create a concentrated stock solution (e.g., 10 mM).[6] Further dilutions to the desired working concentrations should be made in the assay buffer.
-
Test Compound Stock Solution: Dissolve test compounds (potential inhibitors) in DMSO to a high concentration (e.g., 10 mM). Subsequent dilutions should be made to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration is consistent across all wells and typically below 1%.
Assay Protocol for Elastase Activity
-
Plate Setup: In a 96-well microplate, add the following components to each well:
-
Blank: Assay buffer and substrate.
-
Enzyme Control (100% activity): Assay buffer, elastase, and substrate.
-
Test Wells: Assay buffer, elastase, test compound, and substrate.
-
-
Reaction Mixture: A typical final reaction volume is 200 µL. An example of additions could be:
-
160 µL of Assay Buffer
-
20 µL of Test Compound (or DMSO for control)
-
10 µL of Elastase solution
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[2] This step allows the enzyme and any potential inhibitors to interact before the reaction is initiated.
-
Initiate Reaction: Add 10 µL of the substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader. Measure the increase in absorbance at 410 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-20 minutes.[5][7]
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/min).
-
Correct for Blank: Subtract the rate of the blank well (if any background hydrolysis occurs) from the rates of all other wells.
-
Determine Percent Inhibition: For inhibitor studies, calculate the percentage of elastase inhibition using the following formula:
-
% Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] x 100
-
-
Calculate IC₅₀: The IC₅₀ value, the concentration of an inhibitor that reduces enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Determine Kₘ and Vₘₐₓ: To determine the Michaelis-Menten constants, the assay is performed with varying substrate concentrations while keeping the enzyme concentration constant.[8] The initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.[8] Linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, can also be used.[8][9]
Data Presentation
The following tables summarize representative quantitative data for elastase kinetics and inhibition.
Table 1: Kinetic Parameters of Elastase with a Peptide-p-Nitroanilide Substrate
| Parameter | Value | Units |
| Kₘ | 0.55 | mmol/L |
| Vₘₐₓ | Variable | µmol/min/mg |
| k꜀ₐₜ | 6 | s⁻¹ |
Note: Vₘₐₓ is dependent on the enzyme concentration and purity. The Kₘ and k꜀ₐₜ values are for human granulocyte elastase with L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide at pH 8.3 and 37°C.[10]
Table 2: IC₅₀ Values of Known Elastase Inhibitors
| Inhibitor | Elastase Source | IC₅₀ |
| Sivelestat | Human Neutrophil | 44 nM |
| FK706 | Human Neutrophil | 83 nM |
| GW-311616 | Human Neutrophil | 22 nM |
| AE-3763 | Human Neutrophil | 29 nM |
| Lodelaben | Human Neutrophil | 0.5 µM |
Data compiled from various sources for illustrative purposes.[11][12]
Visualizations
Enzymatic Reaction and Detection
References
- 1. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]
- 4. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The identification and estimation of elastase in serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 9. Untitled Document [ucl.ac.uk]
- 10. L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a highly specific substrate for granulocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for L-Valine 4-Nitroanilide in a 96-Well Plate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine 4-nitroanilide is a chromogenic substrate utilized in biochemical assays to measure the activity of certain proteases. The enzymatic cleavage of the amide bond in this compound releases the yellow-colored product, 4-nitroaniline (p-nitroaniline), which can be quantified spectrophotometrically. This application note provides a detailed protocol for using this compound in a 96-well plate format, a method well-suited for high-throughput screening of enzyme activity and inhibitor compounds.
The primary application of this substrate is in the study of proteases that exhibit specificity for cleaving after valine residues. A key enzyme in this category is neutrophil elastase, a serine protease involved in various physiological and pathological processes, including inflammation and tissue remodeling.[1][2][3]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of this compound. The rate of formation of 4-nitroaniline is directly proportional to the enzyme activity and can be monitored by measuring the increase in absorbance at or near 405 nm.
dot
Caption: Enzymatic cleavage of this compound.
Applications
-
Enzyme Activity Screening: Determination of the activity of proteases such as neutrophil elastase in purified samples or biological fluids.
-
Inhibitor Screening: High-throughput screening of potential inhibitors of target proteases.
-
Kinetic Studies: Determination of kinetic parameters such as Km and Vmax for the enzyme-substrate interaction.
-
Drug Discovery: Evaluating the efficacy of drug candidates targeting specific proteases.
Required Materials
-
This compound hydrochloride[4]
-
Purified enzyme (e.g., human neutrophil elastase) or sample containing the enzyme of interest
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Multichannel pipettes and sterile pipette tips
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C)
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (0.1 M Tris-HCl, pH 7.5): Prepare a solution of Tris-HCl in deionized water and adjust the pH to 7.5 at the desired reaction temperature.
-
This compound Stock Solution (e.g., 20 mM): Due to limited aqueous solubility, dissolve this compound hydrochloride in DMSO to prepare a concentrated stock solution.[5] Store the stock solution at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Store on ice.
-
Test Compounds (for inhibitor screening): Dissolve test compounds in DMSO to prepare stock solutions.
Experimental Workflow
dot
Caption: General workflow for the 96-well plate assay.
Assay Protocol in a 96-Well Plate
-
Plate Setup:
-
Blank wells: Contain Assay Buffer and substrate, but no enzyme.
-
Enzyme control wells: Contain Assay Buffer, enzyme, and substrate.
-
Test wells: Contain Assay Buffer, enzyme, test compound, and substrate.
-
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the test compound solution (or DMSO for enzyme control) to the appropriate wells.
-
Add 20 µL of the enzyme solution to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.
-
Mix the contents of the plate gently and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding 20 µL of the this compound working solution to all wells. The final concentration of the substrate should be optimized, but a starting point of 0.1-1 mM is common.
-
Immediately place the plate in a microplate reader pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
Data Presentation and Analysis
Raw Data Collection
The primary output from the microplate reader will be absorbance values at 405 nm over time for each well.
| Time (min) | Blank (Abs) | Control (Abs) | Inhibitor A (Abs) | Inhibitor B (Abs) |
| 0 | 0.050 | 0.052 | 0.051 | 0.053 |
| 1 | 0.050 | 0.062 | 0.053 | 0.058 |
| 2 | 0.051 | 0.072 | 0.055 | 0.063 |
| ... | ... | ... | ... | ... |
| 15 | 0.052 | 0.202 | 0.081 | 0.128 |
Data Analysis
-
Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells at each time point.
-
Calculate the Rate of Reaction (Vo): Plot the corrected absorbance versus time. The initial rate of the reaction (Vo) is the slope of the linear portion of this curve (ΔAbs/min).
-
Convert Absorbance to Molar Concentration: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation in molarity per minute.
-
Beer-Lambert Law: A = εcl
-
A = Absorbance
-
ε = Molar extinction coefficient of 4-nitroaniline (at 405 nm and pH 7.5, ε ≈ 9,960 M-1cm-1)
-
c = Concentration (M)
-
l = Path length of the light in the well (cm). This needs to be determined for the specific microplate and volume used.
-
-
Rate (M/min) = (ΔAbs/min) / (ε * l)
-
-
Calculate Enzyme Activity: Enzyme activity can be expressed in Units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute.
-
Activity (Units/mL) = [Rate (M/min) * Total Assay Volume (L) * 106 µmol/mol] / [Volume of Enzyme (mL)]
-
-
Calculate Percent Inhibition: For inhibitor screening, calculate the percentage of inhibition for each test compound concentration.
-
% Inhibition = [1 - (Vo, inhibitor / Vo, control)] * 100
-
Summary of Quantitative Data
| Sample | Vo (ΔAbs/min) | Rate (µM/min) | % Inhibition |
| Control | 0.010 | 10.04 | 0 |
| Inhibitor A (10 µM) | 0.002 | 2.01 | 80 |
| Inhibitor B (10 µM) | 0.005 | 5.02 | 50 |
Signaling Pathway
Neutrophil elastase, a primary target for assays using this compound, is a key mediator in inflammatory signaling. It can activate Proteinase-Activated Receptor-2 (PAR2), leading to downstream signaling cascades that contribute to inflammation and pain.[1][2]
dot
Caption: Neutrophil Elastase signaling via PAR2 activation.
References
- 1. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Calculating Enzyme Activity Using L-Valine 4-Nitroanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enzyme activity is a cornerstone of biochemical and pharmaceutical research. A common and effective method for assaying certain proteases is through the use of chromogenic substrates. L-Valine 4-nitroanilide is a chromogenic substrate that, upon enzymatic cleavage, releases a yellow-colored product, 4-nitroaniline (p-nitroaniline, pNA). The rate of the formation of pNA, which can be quantified spectrophotometrically, is directly proportional to the activity of the enzyme. This application note provides a detailed protocol for determining the activity of proteases, such as neutrophil elastase, using this compound.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the amide bond in this compound. This reaction releases the chromophore 4-nitroaniline, which has a high molar extinction coefficient and exhibits a distinct absorbance maximum at approximately 405 nm. By measuring the change in absorbance at this wavelength over time, the concentration of the released 4-nitroaniline can be calculated using the Beer-Lambert law. The enzyme activity is then determined from the rate of product formation.
Quantitative Data Summary
Accurate calculation of enzyme activity relies on precise quantitative data. The following tables summarize key parameters for this assay.
Table 1: Properties of 4-Nitroaniline (pNA)
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ | [1][2] |
| Wavelength of Max Absorbance (λmax) | ~405 nm | [1] |
| Molecular Weight | 138.12 g/mol | [3] |
Table 2: Example of a 4-Nitroaniline Standard Curve
This table provides an example of the data used to generate a standard curve for 4-nitroaniline. The actual absorbance values may vary depending on the spectrophotometer and experimental conditions.[1]
| pNA Concentration (µM) | Absorbance at 405 nm (AU) |
| 0 | 0.000 |
| 10 | 0.088 |
| 20 | 0.176 |
| 40 | 0.352 |
| 60 | 0.528 |
| 80 | 0.704 |
| 100 | 0.880 |
Experimental Protocols
This section provides a detailed methodology for performing the enzyme activity assay using this compound. It is crucial to optimize parameters such as buffer composition, pH, temperature, and substrate concentration for each specific enzyme.
I. Materials and Reagents
-
Enzyme: Purified enzyme or a biological sample containing the enzyme of interest (e.g., human neutrophil elastase).
-
Substrate: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂. The optimal buffer will depend on the specific enzyme.
-
Stop Solution: e.g., 30% (v/v) acetic acid.[1]
-
4-Nitroaniline (pNA) Standard: For generating a standard curve.
-
96-well microplate: Clear, flat-bottom plates are recommended for colorimetric assays.
-
Microplate reader: Capable of measuring absorbance at 405 nm.
-
Incubator: Set to the optimal temperature for the enzyme (e.g., 37°C).
II. Preparation of Reagents
-
Assay Buffer: Prepare the desired assay buffer and adjust the pH to the optimal value for the enzyme's activity.
-
Substrate Stock Solution: Dissolve this compound hydrochloride in the assay buffer to a stock concentration (e.g., 10 mM). Store protected from light.
-
Enzyme Solution: Prepare a stock solution of the enzyme in an appropriate buffer. Just before the assay, dilute the enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
pNA Standard Stock Solution: Prepare a stock solution of 4-nitroaniline in the assay buffer (e.g., 1 mM).
-
pNA Standard Curve Solutions: Prepare a series of dilutions of the pNA standard stock solution in the assay buffer to generate a standard curve. A typical concentration range is 0-100 µM.[1]
III. Experimental Workflow
Caption: Experimental workflow for the enzymatic assay of this compound.
IV. Assay Protocol
-
Prepare pNA Standard Curve:
-
In a 96-well microplate, add the prepared pNA standard dilutions in triplicate (e.g., 100 µL per well).
-
Include a blank control containing only the assay buffer.
-
-
Enzyme Reaction Setup:
-
In separate wells of the same 96-well plate, add the assay buffer.
-
Add the this compound substrate solution to each well. The final concentration should be optimized based on the enzyme's Km value.
-
Include a "no-enzyme" control for each sample to account for any non-enzymatic substrate hydrolysis.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
-
Initiate the Reaction:
-
To start the reaction, add the diluted enzyme solution to the appropriate wells.
-
The final volume in all wells (standards and samples) should be the same.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
After the incubation period, add the stop solution to each well to terminate the enzymatic reaction.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
V. Calculation of Enzyme Activity
-
Generate the Standard Curve:
-
Subtract the absorbance of the blank from the absorbance readings of the pNA standards.
-
Plot the corrected absorbance values against the corresponding pNA concentrations (in µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, and 'x' is the concentration.
-
-
Calculate the Concentration of pNA Produced:
-
Subtract the absorbance of the "no-enzyme" control from the absorbance of the enzyme-containing samples.
-
Use the equation from the standard curve to calculate the concentration of pNA produced in each sample.
-
Concentration of pNA (µM) = (Corrected Absorbance - y-intercept) / slope
-
-
Calculate Enzyme Activity:
-
Enzyme activity is typically expressed in units of µmol of product formed per minute (U).
-
The formula to calculate enzyme activity is: Activity (µmol/min) = ( [pNA] * V ) / ( t * v ) Where:
-
[pNA] is the concentration of pNA produced (in µM, which is equivalent to µmol/L).
-
V is the final reaction volume in the well (in L).
-
t is the reaction time (in minutes).
-
v is the volume of the enzyme solution added to the well (in L).
-
-
To express the activity as specific activity (U/mg), divide the enzyme activity by the mass of the enzyme in the reaction (in mg).
-
Signaling Pathway Visualization
Enzymes that cleave this compound, such as neutrophil elastase, can play significant roles in cellular signaling. One such pathway is the activation of Protease-Activated Receptors (PARs), which are G protein-coupled receptors involved in inflammation, hemostasis, and other physiological processes.
Caption: Protease-Activated Receptor (PAR) signaling pathway.[1][4][5][6][7]
References
- 1. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Upstream signaling pathway of neutrophil elastase-induced mucous hypersecretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a highly specific substrate for granulocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biased Signaling of Protease-Activated Receptors [frontiersin.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes: Screening for Protease Inhibitors using L-Valine 4-nitroanilide
Audience: Researchers, scientists, and drug development professionals.
Principle of the Assay
L-Valine 4-nitroanilide (L-Val-pNA) is a chromogenic substrate used to measure the activity of proteases that exhibit specificity for a valine residue at the P1 position. The core principle of this assay is based on the enzymatic cleavage of the amide bond between the L-valine amino acid and the p-nitroaniline (pNA) molecule.[1][2]
In its intact form, this compound is a colorless compound. However, upon hydrolysis by a specific protease, the colorless substrate is cleaved, releasing the free p-nitroaniline (pNA) molecule.[2][3] This product, pNA, has a distinct yellow color and exhibits strong absorbance at a wavelength of approximately 405 nm.[1][2] The rate of pNA release, measured as the increase in absorbance over time, is directly proportional to the activity of the protease.[1]
When a potential inhibitor is introduced into the reaction, it will bind to the protease, reducing its enzymatic activity. This results in a decreased rate of this compound cleavage and a correspondingly slower rate of yellow color development. By measuring the difference in reaction rates in the presence and absence of the inhibitor, one can quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
Properties of this compound Hydrochloride
Quantitative data regarding the physical and chemical properties of the substrate are crucial for accurate reagent preparation and experimental design.
| Property | Value | Reference |
| Synonyms | L-Val-pNA·HCl | [4] |
| CAS Number | 77835-49-5 | [4] |
| Molecular Formula | C₁₁H₁₅N₃O₃·HCl | [4] |
| Molecular Weight | 273.61 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥ 99% (HPLC) | [4] |
| Storage Conditions | Store at ≤ -4 °C | [4] |
Example Kinetic Parameters
The effectiveness of a protease with a given substrate is defined by its Michaelis-Menten kinetic parameters. While specific data for this compound is protease-dependent, the following table provides an example for a related valine-containing p-nitroanilide substrate to illustrate how such data is presented.
| Enzyme | Substrate | Km (mmol/L) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Granulocyte Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | 0.55 | 6 | 10,909 |
| Porcine Pancreatic Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | ~2.0 | < 0.001 | < 0.5 |
| Data from Nakajima et al., Scand J Clin Lab Invest, 1983, for illustrative purposes.[5] |
Experimental Protocols
Reagent Preparation
1. Assay Buffer:
-
Prepare a buffer appropriate for the specific protease being studied (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Ensure the final buffer composition is compatible with both enzyme activity and substrate stability.
2. This compound (Substrate) Stock Solution:
-
Dissolve this compound hydrochloride in Dimethyl Sulfoxide (DMSO) to a final concentration of 20 mM.[3]
-
Vortex until fully dissolved.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
3. Protease Stock Solution:
-
Prepare a concentrated stock of the protease in a suitable, stabilizing buffer (e.g., Assay Buffer with 10% glycerol).
-
Determine the protein concentration accurately (e.g., via Bradford assay or absorbance at 280 nm).
-
Store aliquots at -80°C.
4. Test Inhibitor Stock Solution:
-
Dissolve test compounds (potential inhibitors) in 100% DMSO to a high concentration (e.g., 10 mM).
-
Create serial dilutions of the stock solution in DMSO for dose-response experiments.
Protocol for Single-Concentration Inhibitor Screening
This protocol is designed for a 96-well plate format for high-throughput screening of potential inhibitors at a single concentration.
Procedure:
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the protease stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Substrate Working Solution: Dilute the 20 mM substrate stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically near the Km value).
-
-
Assay Plate Setup: (Final volume of 100 µL per well is assumed)
-
Test Wells: 50 µL Assay Buffer + 1 µL Test Inhibitor in DMSO + 49 µL Enzyme Working Solution.
-
Positive Control (100% Activity): 50 µL Assay Buffer + 1 µL DMSO + 49 µL Enzyme Working Solution.
-
Negative Control (0% Activity/Blank): 50 µL Assay Buffer + 1 µL DMSO + 49 µL Assay Buffer (no enzyme).
-
-
Pre-incubation: Add the components as described above, excluding the substrate. Mix gently and pre-incubate the plate for 10-15 minutes at the desired assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the Substrate Working Solution to all wells to start the reaction. Mix immediately.
-
Measure Absorbance:
-
Kinetic Mode: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve (V₀).
-
Endpoint Mode: Incubate the plate for a fixed period (e.g., 30 minutes). Stop the reaction by adding 20 µL of 50% acetic acid. Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the rate (or final absorbance) of the Negative Control from all other wells.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = [ 1 - (Rate of Test Well / Rate of Positive Control) ] x 100
-
Protocol for IC50 Determination
This protocol is used to determine the potency of an inhibitor by testing it across a range of concentrations.
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., 8-10 points, using a 1:3 dilution series).
-
Assay Plate Setup: Set up the 96-well plate as described in section 3.2, but instead of a single inhibitor concentration, add 1 µL of each dilution from your series to the respective wells. Include positive and negative controls.
-
Pre-incubation, Reaction Initiation, and Measurement: Follow steps 3-5 from the single-concentration protocol (section 3.2).
-
Data Analysis:
-
Calculate the % Inhibition for each inhibitor concentration as described previously.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.[6][7]
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Substrate auto-hydrolysis.- Contaminated reagents. | - Prepare substrate solution fresh.- Test buffer stability at assay pH and temperature.- Use fresh, high-purity reagents. |
| No or Low Signal | - Inactive enzyme.- Incorrect buffer pH or composition.- Substrate not suitable for the enzyme. | - Verify enzyme activity with a known positive control inhibitor.- Optimize buffer conditions for the specific protease.- Confirm from literature that the protease cleaves after Valine. |
| Inconsistent Results | - Pipetting errors.- Temperature fluctuations.- Poor mixing. | - Use calibrated pipettes and proper technique.- Ensure uniform temperature across the plate during incubation.- Mix plate gently but thoroughly after adding reagents. |
| Precipitation in Wells | - Inhibitor solubility limit exceeded.- Buffer incompatibility. | - Lower the final concentration of the test compound.- Ensure the final DMSO concentration is consistent and low (typically ≤1%). |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a highly specific substrate for granulocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Determining Michaelis-Menten Constants for Proteases Using L-Valine 4-Nitroanilide
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, characterizing inhibitors, and developing novel therapeutics. A key aspect of enzyme characterization is the determination of the Michaelis-Menten constants, Km and Vmax. The Km value represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), providing an inverse measure of the enzyme's affinity for its substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate and is directly proportional to the enzyme concentration.
This document provides a detailed protocol for determining the Km and Vmax of proteases using the chromogenic substrate, L-Valine 4-nitroanilide. The enzymatic cleavage of this substrate releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. This allows for a direct and continuous assay of enzyme activity.
Principle of the Assay
The protease of interest catalyzes the hydrolysis of this compound. This reaction cleaves the amide bond between the L-valine residue and the 4-nitroaniline moiety, releasing p-nitroaniline. The rate of pNA release is directly proportional to the enzyme's activity under the given conditions. By measuring the initial rate of the increase in absorbance at 405 nm at various substrate concentrations, the kinetic parameters Km and Vmax can be determined.
Figure 1: Enzymatic cleavage of this compound by a protease to release L-Valine and the chromogenic product p-nitroaniline (pNA).
Materials and Reagents
-
Enzyme: Purified protease of interest.
-
Substrate: this compound hydrochloride.
-
Assay Buffer: Buffer appropriate for the optimal pH of the enzyme (e.g., 50 mM Tris-HCl, pH 8.3).
-
Solvent for Substrate: 100% DMSO or acetone.
-
p-Nitroaniline (pNA) Standard: For creating a standard curve.
-
Stop Solution (optional for endpoint assays): 30% acetic acid.
-
Equipment:
-
Microplate spectrophotometer capable of reading absorbance at 405 nm and maintaining a constant temperature.
-
96-well, clear, flat-bottom microplates.
-
Calibrated single and multichannel pipettes.
-
Incubator or water bath.
-
Vortex mixer.
-
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal value for the enzyme at the desired reaction temperature (e.g., pH 8.3 at 37°C for human granulocyte elastase with a similar substrate).[1]
-
Substrate Stock Solution: Dissolve this compound hydrochloride in 100% DMSO or acetone to create a high-concentration stock solution (e.g., 50 mM).[2] Ensure it is fully dissolved. This stock will be serially diluted for the assay. Store protected from light.
-
Enzyme Working Solution: Dilute the enzyme stock to a suitable working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the measurement. This should be prepared immediately before use.
-
p-Nitroaniline (pNA) Standard Curve:
-
Prepare a 1 mM stock solution of pNA in the Assay Buffer.
-
Perform serial dilutions to create a standard curve with a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the final assay volume.
-
Enzyme Kinetics Assay Workflow
Figure 2: General experimental workflow for determining enzyme kinetics using a chromogenic substrate.
Detailed Assay Procedure
-
Set up the 96-well plate:
-
Add Assay Buffer to each well.
-
Add the serially diluted this compound substrate to the appropriate wells. The final substrate concentrations should span a range above and below the expected Km.
-
Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic substrate hydrolysis.
-
Include a "no substrate" control to measure any intrinsic absorbance changes from the enzyme solution.
-
-
Pre-incubate the plate: Equilibrate the plate to the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.[1]
-
Initiate the reaction: Add the Enzyme Working Solution to all wells simultaneously using a multichannel pipette to start the reaction.
-
Measure absorbance: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). Ensure the reaction remains in the initial linear phase.
Data Presentation and Analysis
Calculation of Initial Velocity (V₀)
-
For each substrate concentration, plot absorbance at 405 nm versus time.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of this curve (ΔA/min).
-
Convert the rate of absorbance change to the rate of product formation in molar concentration per minute using the Beer-Lambert law:
V₀ (M/min) = (ΔA/min) / (ε × l)
-
ΔA/min: The initial rate of change in absorbance.
-
ε (epsilon): The molar extinction coefficient of p-nitroaniline at 405 nm, which is approximately 9,960 M-1cm-1.[3]
-
l: The path length of the light through the sample in the microplate well (in cm). This is often provided by the microplate manufacturer or can be determined experimentally.
-
-
The enzyme activity can also be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Activity (µmol/min) = [V₀ (M/min) × Assay Volume (L)] × 106
Michaelis-Menten and Lineweaver-Burk Plots
-
Michaelis-Menten Plot: Plot the initial velocity (V₀) on the y-axis against the corresponding substrate concentration ([S]) on the x-axis. This will typically yield a hyperbolic curve. The Km is the substrate concentration at which V₀ is half of Vmax.
Figure 3: Michaelis-Menten plot showing the relationship between initial velocity (V₀) and substrate concentration ([S]).
-
Lineweaver-Burk Plot (Double Reciprocal Plot): For a more accurate determination of Km and Vmax, a Lineweaver-Burk plot is commonly used. This plot linearizes the Michaelis-Menten equation:
1/V₀ = (Km/Vmax) × (1/[S]) + 1/Vmax
-
Plot 1/V₀ (y-axis) against 1/[S] (x-axis).
-
The y-intercept is equal to 1/Vmax.
-
The x-intercept is equal to -1/Km.
-
The slope is equal to Km/Vmax.
Figure 4: Lineweaver-Burk plot for the determination of Vmax and Km.
-
Summary of Quantitative Data
The following tables should be populated with the experimental data.
Table 1: p-Nitroaniline Standard Curve Data
| pNA Concentration (µM) | Absorbance at 405 nm (Corrected) |
| 0 | 0.000 |
| 10 | Value |
| 20 | Value |
| 40 | Value |
| 60 | Value |
| 80 | Value |
| 100 | Value |
Table 2: Enzyme Kinetics Data
| [this compound] (mM) | ΔA/min (Initial Velocity) | V₀ (µM/min) | 1/[S] (mM-1) | 1/V₀ (min/µM) |
| Conc 1 | Value | Value | Value | Value |
| Conc 2 | Value | Value | Value | Value |
| Conc 3 | Value | Value | Value | Value |
| Conc 4 | Value | Value | Value | Value |
| Conc 5 | Value | Value | Value | Value |
| Conc 6 | Value | Value | Value | Value |
Table 3: Calculated Michaelis-Menten Constants
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Protease Name | This compound | Calculated Value | Calculated Value |
| Reference Enzyme | Reference Substrate | Literature Value | Literature Value |
For example, for human granulocyte elastase with L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a Km of 0.55 mmol/l has been reported.[1]
Conclusion
This protocol provides a robust and reliable method for determining the Michaelis-Menten constants of proteases using this compound as a chromogenic substrate. The continuous spectrophotometric assay allows for the accurate measurement of initial reaction velocities, which are essential for calculating Km and Vmax. The data generated from this protocol is crucial for characterizing enzyme function, evaluating inhibitor efficacy, and advancing drug discovery and development programs.
References
Application Notes: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide as a Chromogenic Substrate for Human Neutrophil Elastase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) as a chromogenic substrate for the kinetic analysis of human neutrophil elastase (HNE). While the initial inquiry specified L-Valine 4-nitroanilide, the scientific literature and common laboratory practice overwhelmingly favor MeOSuc-AAPV-pNA for its superior sensitivity and specificity for HNE.[1][2]
Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[3] It plays a critical role in the innate immune response by degrading proteins of engulfed pathogens. However, its unregulated activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. This makes HNE a significant therapeutic target for the development of novel anti-inflammatory agents.[3]
MeOSuc-AAPV-pNA is a highly sensitive and specific substrate for HNE. The enzyme cleaves the amide bond C-terminal to the valine residue, releasing the yellow-colored product p-nitroaniline (pNA).[3] The rate of pNA formation, which can be monitored spectrophotometrically at 405-410 nm, is directly proportional to the elastase activity.[2][3]
Key Applications:
-
Enzyme Activity Assays: Quantifying the enzymatic activity of purified HNE or HNE in biological samples.
-
Inhibitor Screening: Screening and characterizing potential inhibitors of HNE for drug discovery and development.
-
Kinetic Studies: Determining key enzymatic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat).
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of human neutrophil elastase with MeOSuc-AAPV-pNA and representative inhibitors.
| Parameter | Value | Reference |
| K_m_ (for MeOSuc-AAPV-pNA) | 0.152 mM | [4] |
Table 1: Michaelis-Menten Constant for HNE with MeOSuc-AAPV-pNA. This table presents the Michaelis-Menten constant (Km), a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity.
| Inhibitor | IC_50_ Value | K_i_ Value | Inhibition Type | Reference |
| Sivelestat | 1.7 ± 0.3 x 10⁻⁸ M | - | - | [5] |
| GW311616 | 4.3 ± 0.5 x 10⁻¹⁰ M | - | - | [5] |
| Eglin C | 1.3 ± 0.2 x 10⁻¹¹ M | - | - | [5] |
| Compound 17 | - | 3.2 µM | Noncompetitive | [6] |
Table 2: Inhibitory Constants for Various HNE Inhibitors. This table provides the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for several known HNE inhibitors, demonstrating the utility of the MeOSuc-AAPV-pNA assay in characterizing inhibitor potency.
Experimental Protocols
Detailed protocols for performing HNE activity and inhibition assays using MeOSuc-AAPV-pNA are provided below. These protocols are designed for a 96-well microplate format, suitable for high-throughput screening.
Protocol 1: Human Neutrophil Elastase Activity Assay
This protocol outlines the steps to measure the activity of HNE using MeOSuc-AAPV-pNA.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare 0.1 M HEPES or Tris-HCl buffer with 0.5 M NaCl and adjust the pH to 7.5.[3]
-
HNE Stock Solution: Reconstitute lyophilized HNE in assay buffer to a desired stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.
-
HNE Working Solution: On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired final concentration (e.g., 0.5 nM).[5]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of MeOSuc-AAPV-pNA in DMSO.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 1 mM).[3]
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add 180 µL of assay buffer.
-
Enzyme Control: Add 160 µL of assay buffer and 20 µL of HNE working solution.
-
Samples: If testing HNE activity in a sample, add an appropriate volume of the sample and adjust the total volume to 180 µL with assay buffer.
-
-
Initiate Reaction: Add 20 µL of the substrate working solution to all wells to start the reaction. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes.[3]
-
Data Analysis:
-
Calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).
-
Subtract the rate of the blank from the rates of all other wells.
-
The activity of HNE can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is 8,800 M⁻¹cm⁻¹.
-
Protocol 2: Human Neutrophil Elastase Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of HNE.
Materials:
-
Same as Protocol 1
-
Test inhibitor compounds
Procedure:
-
Prepare Reagents: Prepare assay buffer, HNE solutions, and substrate solutions as described in Protocol 1. Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 160 µL of assay buffer.
-
Enzyme Control (No Inhibitor): 140 µL of assay buffer + 20 µL of HNE working solution.
-
Inhibitor Wells: 120 µL of assay buffer + 20 µL of HNE working solution + 20 µL of inhibitor solution at various concentrations.
-
-
Pre-incubation: Add the enzyme, inhibitor, and buffer to the respective wells. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitor to bind to the enzyme.[3]
-
Initiate Reaction: Add 20 µL of the substrate working solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm over time as described in Protocol 1.[3]
-
Data Analysis:
-
Calculate the rate of reaction for each well as described in Protocol 1.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the enzymatic reaction and the experimental workflows.
Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA by HNE.
Caption: Workflow for HNE Activity Assay.
Caption: Workflow for HNE Inhibition Assay.
References
- 1. N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide, elastase substrate - Forlabs Website [forlabs.co.uk]
- 2. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of L-Valine 4-Nitroanilide in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine 4-nitroanilide is a valuable chromogenic substrate employed in the field of drug discovery for the characterization of proteases, particularly serine proteases, and for the high-throughput screening (HTS) of their inhibitors.[1] Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are implicated in a wide array of physiological and pathological processes. Their involvement in diseases such as cancer, inflammation, and infectious diseases makes them attractive targets for therapeutic intervention. The development of specific and potent protease inhibitors is a significant area of focus in pharmaceutical research.
This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on enzyme kinetics, inhibitor screening, and data analysis.
Principle of the Assay
The use of this compound as a protease substrate is based on a straightforward colorimetric principle. The substrate itself is a colorless compound. In the presence of a protease that recognizes and cleaves the peptide bond C-terminal to the valine residue, the chromophore p-nitroaniline (pNA) is released. Liberated p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.
The rate of the enzymatic reaction is directly proportional to the rate of p-nitroaniline release, which can be continuously monitored by measuring the increase in absorbance at 405 nm using a spectrophotometer or a microplate reader. This allows for the quantitative determination of protease activity. In the context of drug discovery, the inhibitory effect of a test compound can be assessed by measuring the reduction in the rate of p-nitroaniline formation.
Applications in Drug Discovery
This compound serves as a critical tool in various stages of the drug discovery pipeline:
-
Target Validation: By demonstrating the enzymatic activity of a purified protease, this substrate helps to confirm that the protein is a viable drug target.
-
High-Throughput Screening (HTS): The simple and robust nature of the colorimetric assay makes it amenable to automation and miniaturization in 96-, 384-, or even 1536-well plate formats.[2][3] This enables the rapid screening of large compound libraries to identify potential protease inhibitors.
-
Hit-to-Lead Optimization: Once initial "hits" are identified from HTS, this compound is used to determine their potency (e.g., IC50 values) and to study the mechanism of inhibition. Structure-activity relationships (SAR) can be established by comparing the inhibitory activity of a series of related compounds.
-
Enzyme Kinetics and Characterization: The substrate is used to determine key kinetic parameters of the target protease, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using p-nitroanilide-based substrates in protease assays. Note that the specific values for this compound will be dependent on the specific protease being investigated. The data presented here are for illustrative purposes and are based on reported values for similar substrates.
Table 1: Representative Kinetic Parameters for Protease Activity with p-Nitroanilide Substrates
| Protease | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Neutrophil Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | 0.55 | 6 | 1.09 x 10⁴ |
| Porcine Pancreatic Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | ~2 | < 0.001 | < 0.5 |
Note: Data for L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide is provided as a relevant example of a valine-containing p-nitroanilide substrate.
Table 2: Representative IC50 Values for Protease Inhibitors Determined with p-Nitroanilide Substrates
| Protease | Inhibitor | Substrate | IC50 (µM) |
| Trypsin | Aprotinin | Nα-Benzoyl-L-arginine 4-nitroanilide | 0.02 |
| Chymotrypsin | Chymostatin | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 0.015 |
| Human Neutrophil Elastase | Sivelestat | MeOSuc-Ala-Ala-Pro-Val-pNA | 0.047 |
Note: These values are illustrative and the IC50 for a given inhibitor will depend on the specific assay conditions, including the concentration of the this compound substrate.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: A common buffer for serine protease assays is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% (v/v) Tween-20. The optimal pH and ionic strength may vary depending on the specific protease and should be determined empirically.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in the assay buffer. The final concentration of the enzyme in the assay will need to be optimized to ensure a linear rate of substrate hydrolysis over the desired reaction time.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO). Store this stock solution at -20°C, protected from light.
-
Inhibitor Stock Solutions: Prepare stock solutions of test compounds (inhibitors) in 100% DMSO.
Protocol 2: General Protease Activity Assay
This protocol can be adapted for a 96-well microplate format.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 1 mM).
-
Add 50 µL of assay buffer to each well of a clear, flat-bottom 96-well plate.
-
Add 25 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate working solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.
Protocol 3: High-Throughput Screening of Protease Inhibitors
This protocol is designed for a 384-well plate format and can be automated.
-
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each test compound from the library plates to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitors to the enzyme.
-
Substrate Addition: Add 10 µL of the this compound substrate working solution to each well to start the reaction.
-
Signal Detection: Immediately transfer the plate to a microplate reader and measure the absorbance at 405 nm at a single time point (e.g., 20 minutes) or kinetically over a short period.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
Protocol 4: Determination of IC50 Values
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 96-well plate, add a fixed amount of enzyme to each well.
-
Add the serially diluted inhibitor to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Enzymatic cleavage of this compound by a protease.
Caption: A typical workflow for a high-throughput screening assay.
References
Application Notes and Protocols for L-Valine 4-Nitroanilide in Enzyme-Substrate Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine 4-nitroanilide hydrochloride is a chromogenic substrate utilized in biochemical assays to study the kinetics and activity of various proteases.[1] This synthetic peptide derivative consists of the amino acid L-Valine linked to a p-nitroaniline (pNA) molecule. The enzymatic cleavage of the amide bond between L-Valine and p-nitroaniline by a protease releases the yellow-colored p-nitroaniline. The rate of p-nitroaniline release, which can be measured spectrophotometrically by monitoring the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity. This characteristic makes this compound and similar p-nitroanilide substrates invaluable tools for enzyme characterization, inhibitor screening, and drug development.[2][3]
Mechanism of Action
The fundamental principle behind the use of this compound in protease assays is the enzymatic hydrolysis of a colorless substrate to produce a colored product. The protease recognizes and binds to the L-Valine residue of the substrate. Following the formation of the enzyme-substrate complex, the enzyme catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. The liberated p-nitroaniline has a distinct absorbance maximum around 405-410 nm, allowing for continuous and quantitative monitoring of the enzymatic reaction.
Enzyme Specificity and Applications
This compound is particularly useful for assaying proteases that exhibit a preference for cleaving peptide bonds C-terminal to a valine residue. This includes a range of serine proteases and other classes of proteases.
-
Elastase: Human neutrophil elastase, a serine protease involved in inflammation and tissue remodeling, is known to cleave substrates with small hydrophobic amino acids like valine and alanine at the P1 position.[4] A highly specific substrate for human granulocyte elastase is L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, highlighting the importance of the valine residue for recognition.[5]
-
Subtilisin: This bacterial serine protease has broad substrate specificity and has been shown to be active against various synthetic peptide p-nitroanilide substrates.[1][6]
-
Thermolysin: A thermostable metalloproteinase, thermolysin's substrate specificity can be investigated using p-nitroanilide substrates.[7]
-
Trypsin and Chymotrypsin: While trypsin typically cleaves after lysine or arginine and chymotrypsin after large hydrophobic residues like phenylalanine, tyrosine, and tryptophan, the study of their activity with a broader range of substrates, including those containing valine, can provide insights into their secondary specificities and the effects of mutations or inhibitors.[4][8]
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes kinetic parameters for various proteases with this compound and structurally similar substrates. This data is crucial for comparative studies and for designing experiments with appropriate substrate concentrations.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Human Granulocyte Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | 0.55 | - | 6 | 1.09 x 10⁴ | [5] |
| Porcine Pancreatic Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | ~2 | - | <0.001 | <0.5 | [5] |
| Immobilized Trypsin | N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.12 | 0.079 (mM/min/mg) | - | - | [8] |
| Subtilisin BPN' | Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide | 0.13 | - | 52 | 4.0 x 10⁵ | [9] |
Note: Data for this compound is limited in the literature. The table includes data for closely related substrates to provide a comparative context. Researchers are encouraged to determine the kinetic parameters for their specific enzyme and assay conditions.
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: General workflow for a colorimetric protease assay.
Caption: Generalized protease-activated signaling pathway.
Experimental Protocols
1. Preparation of Reagents
-
Assay Buffer: The choice of buffer depends on the optimal pH for the enzyme of interest. A common buffer is 50 mM Tris-HCl, pH 7.5-8.5. The buffer should be prepared with high-purity water and the pH adjusted at the desired reaction temperature.
-
This compound Stock Solution:
-
This compound hydrochloride is soluble in aqueous solutions.[10] However, to prepare a concentrated stock solution, it is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 10-50 mM.
-
Ensure the substrate is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
Enzyme Solution:
-
Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., a low pH buffer or one containing stabilizing agents like glycerol) to maintain its stability.
-
Immediately before the assay, dilute the enzyme stock to the desired working concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
2. General Protocol for Protease Activity Assay (96-well plate format)
This protocol provides a general framework for measuring protease activity using this compound. Specific conditions such as temperature, pH, and substrate concentration may need to be optimized for each enzyme.
-
Prepare the Reaction Plate:
-
Add the appropriate volume of assay buffer to each well of a clear, flat-bottom 96-well microplate.
-
Include wells for blanks (no enzyme) and controls (e.g., with a known inhibitor).
-
-
Add Enzyme:
-
Add the diluted enzyme solution to the appropriate wells. The final volume in each well should be consistent.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add the this compound working solution to each well to start the reaction. The working solution is prepared by diluting the stock solution in the assay buffer to the desired final concentration.
-
Mix the contents of the wells gently, for example, by using a plate shaker for a few seconds.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.
-
-
Data Analysis:
-
For each well, plot the absorbance values against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (Abs = εcl), where ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the light in the well.
-
3. Protocol for Determining K_m_ and V_max_
-
Set up Reactions with Varying Substrate Concentrations:
-
Prepare a series of reactions as described in the general protocol, but vary the final concentration of this compound over a wide range (e.g., from 0.1 x K_m_ to 10 x K_m_). It is advisable to perform a preliminary experiment to estimate the approximate K_m_.
-
-
Measure Initial Velocities:
-
For each substrate concentration, determine the initial reaction velocity (V₀) as described above.
-
-
Data Analysis:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of K_m_ and V_max_.[11]
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to estimate K_m_ and V_max_. However, non-linear regression is generally more accurate.[3]
-
References
- 1. Comprehensive biochemical, molecular and structural characterization of subtilisin with fibrinolytic potential in bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a highly specific substrate for granulocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of subtilisin and thiolsubtilisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential of Thermolysin-like Protease A69 in Preparation of Bovine Collagen Peptides with Moisture-Retention Ability and Antioxidative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of an intracellular subtilisin protease activity by a short propeptide sequence through an original combined dual mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: L-Valine 4-Nitroanilide in Enzyme Assays
Welcome to the technical support center for the use of L-Valine 4-nitroanilide in enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on dissolution, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chromogenic substrate used in biochemical assays to measure the activity of certain proteases, such as elastase and trypsin. The enzyme cleaves the amide bond between the L-valine and the 4-nitroaniline, releasing the yellow-colored 4-nitroaniline molecule. The rate of color formation, which can be measured spectrophotometrically, is directly proportional to the enzyme's activity. The hydrochloride salt of this compound is also commonly used and is noted for its stability and solubility in aqueous solutions.[1]
Q2: What is the best solvent to dissolve this compound for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of chromogenic substrates like this compound. For compounds that are difficult to dissolve, gentle warming or sonication can be beneficial. It is crucial to start with a small amount to confirm solubility before preparing a larger batch.
Q3: Can I dissolve this compound directly in aqueous buffer?
A3: While the hydrochloride salt of this compound is soluble in aqueous solutions, the free base may have limited solubility.[1] It is generally recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous assay buffer. This approach helps to avoid precipitation of the substrate in the assay.
Q4: What is the maximum concentration of DMSO permissible in my enzyme assay?
A4: The final concentration of DMSO in your assay should be kept as low as possible to minimize its potential effects on enzyme activity. A final concentration of 0.5% (v/v) or less is generally considered safe for most enzymes. However, it is always best practice to include a vehicle control in your experiment, which contains the same final concentration of DMSO as your experimental samples, to account for any solvent effects.
Q5: My this compound solution is precipitating when I add it to the assay buffer. What should I do?
A5: Precipitation upon dilution into an aqueous buffer is a common issue with compounds that have low aqueous solubility.[2] This "crashing out" occurs due to the sudden change in solvent polarity. Here are a few troubleshooting steps:
-
Lower the final concentration: Try using a lower final concentration of the substrate in your assay.
-
Optimize the stock solution concentration: A lower concentration of the DMSO stock solution might lead to better solubility upon dilution.
-
Modify the assay buffer: The pH and ionic strength of your buffer can influence solubility. Experiment with slight variations in your buffer composition.[2]
-
Consider alternative solvents: If DMSO is problematic, other polar organic solvents like N,N-dimethylformamide (DMF) or ethanol could be tested for creating the stock solution.
Solubility Data
The solubility of this compound can vary depending on the solvent, temperature, and whether it is the free base or the hydrochloride salt. The following table provides a summary of solubility information for L-Valine and related compounds to guide your solvent selection.
| Compound | Solvent | Temperature (°C) | Solubility | Citation |
| L-Valine | Water | 25 | 58.5 mg/mL | [3] |
| L-Valine | Water | 20 | 85 g/L | [4] |
| L-Valine | Alcohol | Not Specified | Very slightly soluble | [3] |
| This compound hydrochloride | Aqueous Solutions | Not Specified | Soluble | [1] |
| This compound hydrochloride | Methanol | 20 | 10 mg/mL (C=1) | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder.
-
Add a small volume of pure DMSO to the powder.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Add more DMSO to reach the final desired stock concentration (e.g., 10-20 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
General Protocol for a Protease Assay using this compound
This protocol provides a general framework for a protease assay in a 96-well plate format. It is essential to optimize the conditions for your specific enzyme of interest.
Materials:
-
Purified enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
Dilute the this compound stock solution to the desired final concentration in the assay buffer immediately before use.
-
-
Assay Setup:
-
Add a defined volume of assay buffer to each well.
-
Add the enzyme working solution to the appropriate wells.
-
Include control wells:
-
No-enzyme control: Contains assay buffer and substrate but no enzyme, to measure substrate auto-hydrolysis.
-
Vehicle control: Contains assay buffer, enzyme, and the same final concentration of DMSO as the test wells.
-
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Add the this compound working solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. Take readings at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The rate of the reaction is proportional to the slope of this line.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in no-enzyme control | - Substrate instability (autohydrolysis) at the assay pH or temperature.- Contamination of reagents with other proteases. | - Test substrate stability by incubating it in the assay buffer without the enzyme and monitoring absorbance.- Use fresh, high-purity reagents. |
| Low or no enzyme activity | - Inactive enzyme.- Sub-optimal assay conditions (pH, temperature).- Presence of inhibitors in the sample or buffer. | - Verify enzyme activity with a known positive control substrate.- Optimize assay conditions for your specific enzyme.- Check buffer components for known inhibitors. |
| Precipitation of substrate in the assay well | - Low aqueous solubility of the substrate.- Final concentration of the substrate is too high. | - Lower the final substrate concentration.- Prepare a more dilute stock solution in DMSO.- Test alternative co-solvents in the assay buffer (use with caution and include proper controls). |
| Non-linear reaction progress curve | - Substrate depletion.- Enzyme instability under assay conditions.- Product inhibition. | - Use a lower enzyme concentration or a shorter reaction time to stay within the initial velocity phase.- Assess enzyme stability at the assay temperature and pH.- Perform kinetic studies to investigate product inhibition. |
Visualizations
Experimental Workflow for Enzyme Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters using this compound.
Troubleshooting Logic for Substrate Precipitation
Caption: A logical workflow for troubleshooting precipitation of this compound.
References
Troubleshooting high background in L-Valine 4-nitroanilide assays
Welcome to the technical support center for L-Valine 4-nitroanilide assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of proteases that recognize and cleave a peptide bond C-terminal to a valine residue. The substrate, this compound, is a synthetic molecule that links L-Valine to a chromogenic group, p-nitroaniline (pNA). When a protease cleaves this bond, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release, which can be quantified by measuring the absorbance of light at or near 405 nm, is directly proportional to the enzyme's activity.[1]
Q2: What are the primary causes of high background signal in my assay?
A high background signal can significantly compromise the sensitivity and reliability of your assay. The most common causes include:
-
Spontaneous Substrate Hydrolysis (Autohydrolysis): The this compound substrate can break down in the assay buffer without any enzymatic action, a process that is often exacerbated by suboptimal pH and temperature.[1] This is a major contributor to high background.
-
Reagent Contamination: One or more of your reagents (enzyme stock, substrate solution, or buffer) may be contaminated with other proteases or substances that can either cleave the substrate or interfere with the absorbance reading.[1]
-
Suboptimal Assay Conditions: Factors such as high pH, elevated temperatures, or the presence of certain chemicals can increase the rate of non-enzymatic substrate hydrolysis.[1]
-
Sample-Specific Interference: Components within the test sample itself might possess inherent color or turbidity, leading to an elevated baseline absorbance.[1]
Q3: My "no-enzyme" control well shows a high signal. What does this indicate?
A high signal in a control well that contains all reaction components except for the enzyme is a clear indicator of non-enzymatic substrate hydrolysis or reagent contamination.[2] This means that the p-nitroaniline is being released independently of your target enzyme's activity. The troubleshooting guide below provides steps to identify and resolve this issue.
Q4: How does pH affect the background signal?
The pH of the assay buffer is a critical factor. Highly alkaline conditions can significantly increase the rate of spontaneous hydrolysis of p-nitroanilide substrates.[3] It is crucial to determine the optimal pH that maximizes the enzymatic activity while minimizing substrate autohydrolysis. For most serine proteases that might cleave this substrate, the optimal activity is typically in the slightly alkaline range, from pH 7.5 to 8.5.[3]
Q5: Can the incubation temperature contribute to high background?
Yes, higher temperatures accelerate the rates of all chemical reactions, including both the enzymatic reaction and the non-enzymatic spontaneous hydrolysis of the substrate.[1] While a higher temperature might increase your enzyme's activity, it can also lead to a disproportionately larger increase in the background signal. Therefore, it is essential to find a balance that provides robust enzyme activity within an acceptable background level.
Troubleshooting Guide: High Background Signal
This guide provides a systematic approach to diagnosing and resolving high background signals in your this compound assay.
Step 1: Analyze Control Wells
Proper controls are essential to pinpoint the source of the high background.
-
No-Enzyme Control: Contains all assay components (buffer, substrate) except the enzyme. A high signal here points to substrate instability or buffer contamination.[2]
-
No-Substrate Control: Contains the buffer and the enzyme preparation. A high signal in this control suggests that the enzyme solution itself is colored or contaminated.
-
Buffer-Only Control: Contains only the assay buffer. This provides the baseline absorbance of your buffer and the microplate.[2]
Step 2: Address Substrate Instability
If the "no-enzyme" control has a high background, the substrate is likely hydrolyzing spontaneously.
-
Prepare Fresh Substrate: this compound solutions, especially when diluted in buffer, should be prepared fresh for each experiment.
-
Optimize pH: If your buffer is too alkaline, it can accelerate substrate decay.[3] Consider preparing a range of buffers with slightly lower pH values (e.g., from 8.5 down to 7.5) to test their effect on the background signal versus the enzymatic rate.
-
Reduce Temperature: Perform the assay at a lower temperature (e.g., 25°C or 30°C instead of 37°C) to decrease the rate of autohydrolysis.[1]
-
Optimize Substrate Concentration: While a high substrate concentration is often used to ensure enzyme saturation, it can also lead to a higher background. Perform a substrate titration to find the lowest concentration that still provides a robust enzymatic signal.
Step 3: Check for Reagent Contamination
If the issue persists, your reagents may be contaminated.
-
Use High-Purity Reagents: Ensure all your reagents, including the water used to make buffers, are of high purity and free from nucleases or proteases.
-
Prepare Fresh Buffers: Prepare all buffers fresh and filter them through a 0.22 µm filter to remove any particulate or microbial contamination.[3]
-
Assess Enzyme Purity: Your enzyme preparation may be contaminated with other proteases. Analyze the purity of your enzyme using SDS-PAGE. If necessary, source a new, high-purity batch of the enzyme.
Step 4: Mitigate Sample Interference
If your test samples (with enzyme) have a higher background than your positive control, there might be interference from the sample matrix.
-
Include a "Sample-Only" Control: Prepare a control with the buffer and your sample, but without the substrate. This will reveal any intrinsic absorbance from your sample, which can then be subtracted from your test wells.
Data Presentation
Table 1: Illustrative Effect of pH on Spontaneous Hydrolysis of p-Nitroanilide Substrates*
| Buffer pH | Relative Rate of Spontaneous Hydrolysis |
| 7.0 | 1.0x |
| 7.5 | 1.8x |
| 8.0 | 3.5x |
| 8.5 | 7.0x |
| 9.0 | 15.0x |
Note: These are illustrative values based on the general behavior of p-nitroanilide substrates. The exact rates for this compound may vary and should be determined empirically.
Table 2: Illustrative Effect of Temperature on Assay Signal*
| Temperature | Enzymatic Rate (Signal) | Non-Enzymatic Rate (Background) | Signal-to-Background Ratio |
| 25°C | 100% | 100% | 1.0 |
| 37°C | 180% | 250% | 0.72 |
| 50°C | 250% | 600% | 0.42 |
Note: These values are for illustrative purposes to demonstrate the trade-off between enzymatic activity and background signal at different temperatures. Optimal conditions should be determined experimentally for your specific enzyme and assay.
Experimental Protocols
Protocol 1: Standard this compound Protease Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0. Prepare fresh and filter sterilize.
-
Substrate Stock Solution: Prepare a 20 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of your protease. Just before the assay, dilute the enzyme to the desired working concentration in cold assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 20 µL of your diluted enzyme solution to the sample wells. For the "no-enzyme" control, add 20 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 30 µL of a 2 mM working solution of the substrate (diluted from the DMSO stock into the assay buffer) to all wells.
-
Immediately measure the absorbance at 405 nm in a microplate reader. Take readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
For each time point, subtract the absorbance of the "no-enzyme" control from the absorbance of the sample wells.
-
Plot the corrected absorbance versus time. The initial linear portion of this curve represents the reaction rate.
-
The rate of pNA release can be calculated using a p-nitroaniline standard curve (see Protocol 2).
-
Protocol 2: Preparation of a p-Nitroaniline (pNA) Standard Curve
This protocol is essential for converting your absorbance readings into the molar amount of product formed.[3]
-
Reagent Preparation:
-
pNA Stock Solution (2 mM): Accurately weigh 2.76 mg of p-nitroaniline and dissolve it in 10 mL of DMSO.[3]
-
Assay Buffer: Use the same buffer as in your enzyme assay.
-
-
Standard Curve Preparation (96-well plate format, 100 µL final volume):
-
Prepare a series of dilutions of the pNA stock solution in assay buffer as described in the table below.
-
| Standard | pNA Concentration (µM) | Volume of 2 mM pNA Stock (µL) | Volume of Assay Buffer (µL) |
| S0 | 0 | 0 | 100 |
| S1 | 20 | 1 | 99 |
| S2 | 40 | 2 | 98 |
| S3 | 60 | 3 | 97 |
| S4 | 80 | 4 | 96 |
| S5 | 100 | 5 | 95 |
-
Measurement and Analysis:
-
Measure the absorbance of each standard at 405 nm.
-
Subtract the absorbance of the blank (S0) from all other standards.
-
Plot the corrected absorbance (Y-axis) versus the pNA concentration (X-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be ≥ 0.99 for a reliable curve.[3]
-
Visualizations
Caption: A logical workflow for diagnosing high background signals.
Caption: Interrelation of factors leading to high background.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing substrate concentration for L-Valine 4-nitroanilide
Welcome to the technical support center for L-Valine 4-nitroanilide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this chromogenic substrate in their enzymatic assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chromogenic substrate used in biochemical assays to measure the activity of certain proteases.[1] When the enzyme cleaves the amide bond, it releases the yellow-colored compound p-nitroaniline, which can be quantified spectrophotometrically. Its stability and solubility in aqueous solutions make it a useful tool in laboratory settings.[1]
Q2: At what wavelength should I measure the absorbance of the released p-nitroaniline?
A2: The release of p-nitroaniline can be monitored by measuring the increase in absorbance at 405 nm.[2]
Q3: What are the typical assay conditions for using this compound?
A3: While optimal conditions are enzyme-dependent, a typical starting point would be a buffer at a pH of 7.5 and a temperature of 37°C.[2] The final concentration of the substrate will need to be optimized for your specific enzyme.
Q4: How should I prepare and store this compound solutions?
A4: this compound hydrochloride is soluble in aqueous solutions.[1] For substrates with limited aqueous solubility, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer.[3] It is recommended to store the stock solution at -20°C. Always protect solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | Spontaneous hydrolysis of the substrate. | Prepare fresh substrate solution before each experiment. Run a blank reaction containing all components except the enzyme to subtract the background absorbance.[2] |
| Contamination of reagents or enzyme with other proteases. | Use high-purity reagents and enzyme preparations. Ensure proper sterile technique. | |
| Low or no enzyme activity | Incorrect assay conditions (pH, temperature). | Optimize the pH and temperature for your specific enzyme. A typical starting point is pH 7.5 and 37°C.[2] |
| Inactive enzyme. | Verify the activity of your enzyme with a known, reliable assay. | |
| Substrate concentration is too low. | Increase the substrate concentration. Perform a substrate titration to determine the optimal concentration. | |
| Non-linear reaction rate (substrate inhibition/activation) | High substrate concentrations can sometimes lead to deviations from Michaelis-Menten kinetics, such as substrate inhibition or activation.[4] | Test a wide range of substrate concentrations to identify the optimal range where the reaction rate is proportional to the enzyme concentration. If substrate inhibition is observed, use concentrations below the inhibitory level.[4] |
| Precipitation of the substrate in the assay well | The substrate has limited solubility in the aqueous assay buffer. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it in the assay buffer.[3] Ensure the final concentration of the organic solvent in the assay is low enough not to inhibit the enzyme. |
| The buffer composition is affecting solubility. | Test different buffer systems or adjust the ionic strength of your current buffer. |
Experimental Protocols
Protocol: Determining the Optimal Substrate Concentration
This protocol outlines a general method for determining the optimal concentration of this compound for your enzyme of interest.
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).[3]
-
Prepare a series of dilutions of the substrate stock solution in the assay buffer. A common range to test is from 0.05 mM to 2 mM.
-
Set up the reactions in a 96-well plate. For each substrate concentration, prepare a test well (with enzyme) and a blank well (without enzyme).[2]
-
Blank: Assay buffer, diluted substrate.
-
Test: Assay buffer, diluted substrate, enzyme solution.
-
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C).[2]
-
Monitor the absorbance at 405 nm over time using a microplate reader.[2]
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time curve. Subtract the rate of the blank from the rate of the test sample.
-
Plot the initial velocity (V₀) versus the substrate concentration ([S]) . This will generate a Michaelis-Menten curve.
-
Determine the Kₘ and Vₘₐₓ from the curve. The optimal substrate concentration for routine assays is typically 5-10 times the Kₘ value, but should be in the range where the velocity is still linearly dependent on the enzyme concentration and where substrate inhibition is not observed.[5]
Data Presentation
Table 1: Example Data for Substrate Concentration Optimization
| Substrate Concentration (mM) | Initial Velocity (mOD/min) - Blank | Initial Velocity (mOD/min) - Test | Corrected Initial Velocity (mOD/min) |
| 0.00 | 0.1 | 0.1 | 0.0 |
| 0.05 | 0.2 | 5.2 | 5.0 |
| 0.10 | 0.2 | 9.8 | 9.6 |
| 0.25 | 0.3 | 18.5 | 18.2 |
| 0.50 | 0.3 | 25.1 | 24.8 |
| 1.00 | 0.4 | 30.5 | 30.1 |
| 1.50 | 0.4 | 31.0 | 30.6 |
| 2.00 | 0.5 | 28.5 | 28.0 |
Note: This is example data. Your actual results may vary.
Visualizations
Caption: Principle of the enzymatic cleavage of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Valine 4-nitroanilide Hydrolysis
Welcome to the technical support center for experiments involving the hydrolysis of L-Valine 4-nitroanilide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: No or Very Low Hydrolysis Rate Observed
-
Question: I have mixed my enzyme with this compound, but I am not observing any significant change in absorbance, indicating a very low or no hydrolysis rate. What could be the problem?
-
Answer: Several factors could contribute to this issue:
-
Incorrect pH: The pH of your reaction buffer is critical for enzyme activity. Most proteases that hydrolyze p-nitroanilide substrates have an optimal pH in the slightly alkaline range (pH 7.0 - 9.0). For instance, chymotrypsin, a common protease, has an optimal pH between 7 and 8.[1][2] Verify the pH of your buffer and ensure it is within the optimal range for your specific enzyme.
-
Inactive Enzyme: Ensure your enzyme is active. It may have degraded due to improper storage or handling. Perform a positive control experiment with a substrate known to be hydrolyzed by your enzyme.
-
Inhibitors: The presence of inhibitors in your reaction mixture can prevent substrate binding or catalysis. Review all components of your reaction for potential inhibitors.
-
Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength to detect the product, 4-nitroaniline, which typically has an absorbance maximum around 405-410 nm.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: My replicate experiments are yielding significantly different hydrolysis rates. What could be causing this variability?
-
Answer: Inconsistent results are often due to a lack of precise control over experimental parameters:
-
pH Fluctuation: Small variations in the pH of the reaction buffer between experiments can lead to significant differences in reaction rates. Prepare a fresh, well-buffered solution for each set of experiments and verify the pH immediately before use.
-
Temperature Variation: Enzyme activity is highly sensitive to temperature. Ensure your reaction is carried out in a temperature-controlled environment, such as a water bath or a temperature-controlled cuvette holder in the spectrophotometer.
-
Pipetting Errors: Inaccurate pipetting of the enzyme or substrate can lead to variations in their final concentrations, directly affecting the reaction rate. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Substrate Stock Solution: Ensure your this compound stock solution is fully dissolved and homogenous before each use.
-
Issue 3: High Background Absorbance
-
Question: I am observing a high initial absorbance reading even before adding the enzyme. What could be the cause?
-
Answer: A high background reading can be attributed to a few factors:
-
Substrate Instability: this compound can undergo slow, non-enzymatic hydrolysis, especially at higher pH values. Prepare the substrate solution fresh and keep it on ice until use. Run a blank reaction containing all components except the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from your experimental data.
-
Contaminated Reagents: Impurities in your buffer or substrate solution can contribute to the initial absorbance. Use high-purity reagents and water to prepare your solutions.
-
Cuvette Issues: Scratched or dirty cuvettes can scatter light and lead to artificially high absorbance readings. Always use clean, unscratched cuvettes.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrolysis of this compound?
A1: The optimal pH for the hydrolysis of this compound is dependent on the specific enzyme being used. However, for many proteases that cleave this type of substrate, the optimal pH is typically in the mildly alkaline range. For example, the hydrolysis of a similar substrate, L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, by human granulocyte elastase is optimal at pH 8.3.[3] It is recommended to perform a pH profile experiment (e.g., from pH 6.0 to 10.0) to determine the optimal pH for your specific enzyme and experimental conditions.
Q2: How does pH affect the stability of this compound?
A2: p-Nitroanilide substrates can be susceptible to spontaneous hydrolysis, particularly at alkaline pH. This non-enzymatic hydrolysis rate increases with pH. It is crucial to account for this by running a control reaction without the enzyme at each pH value tested. The rate of this spontaneous hydrolysis should be subtracted from the rate of the enzyme-catalyzed reaction to obtain the true enzymatic rate.
Q3: What type of buffer should I use for my experiment?
A3: The choice of buffer is important as some buffer components can interact with the enzyme or substrate. Common buffers used for protease assays in the neutral to alkaline pH range include Tris-HCl, HEPES, and phosphate buffers. It is advisable to check the literature for buffers compatible with your specific enzyme. When creating a pH profile, it is important to use a buffer system that is effective across the desired pH range or to use a series of overlapping buffers.
Q4: How can I be sure that the observed activity is due to my enzyme of interest and not a contaminant?
A4: To confirm the specificity of the reaction, you can use a known inhibitor of your enzyme. If the hydrolysis of this compound is significantly reduced or abolished in the presence of the specific inhibitor, it provides strong evidence that the activity is due to your enzyme of interest.
Data Presentation
The following table summarizes hypothetical data for the effect of pH on the hydrolysis rate of this compound by a generic protease. This data illustrates the expected trend.
| pH | Initial Rate (mAU/min) | Relative Activity (%) |
| 6.0 | 1.5 | 12.5 |
| 6.5 | 3.2 | 26.7 |
| 7.0 | 6.8 | 56.7 |
| 7.5 | 10.5 | 87.5 |
| 8.0 | 12.0 | 100.0 |
| 8.5 | 11.2 | 93.3 |
| 9.0 | 8.5 | 70.8 |
| 9.5 | 4.1 | 34.2 |
| 10.0 | 1.8 | 15.0 |
Experimental Protocols
Detailed Methodology for Determining the Effect of pH on this compound Hydrolysis Rate
-
Preparation of Reagents:
-
Buffer Solutions: Prepare a series of 0.1 M buffer solutions covering the desired pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, and TAPS for pH 8.5-9.5). Adjust the pH of each buffer carefully at the experimental temperature.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) as it has limited aqueous solubility.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., a low concentration buffer at a neutral and stabilizing pH, with any necessary cofactors or salts). The final concentration will depend on the enzyme's activity.
-
-
Assay Procedure:
-
Set up a series of reactions in 1.5 mL microcentrifuge tubes or a 96-well plate.
-
For each pH value, prepare a reaction mixture containing the buffer, deionized water, and the this compound substrate (e.g., to a final concentration of 1 mM).
-
Also, prepare a blank for each pH value containing all components except the enzyme.
-
Equilibrate the reaction mixtures and the enzyme solution to the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture.
-
Immediately transfer the reaction mixture to a cuvette or the well of a microplate reader.
-
Monitor the increase in absorbance at 405 nm over time using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 405 nm versus time for each reaction.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve. The rate is the slope of this linear region.
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the corresponding enzyme-catalyzed reaction.
-
Plot the corrected initial rates against the pH to determine the pH-rate profile and identify the optimal pH for the enzyme's activity on this compound.
-
Mandatory Visualization
Caption: Experimental workflow for determining the pH-rate profile.
References
Technical Support Center: Correcting for Substrate Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues of substrate instability in solution.
Troubleshooting Guide: Substrate Precipitation
Substrate precipitation during an experiment can lead to inaccurate and unreliable data. This guide provides a systematic approach to diagnosing and resolving precipitation issues.
Initial Observation and Diagnosis
The first step is to identify the stage at which precipitation occurs.
dot
Caption: General workflow for troubleshooting substrate precipitation.
Frequently Asked Questions (FAQs) - Substrate Precipitation
Q1: Why is my substrate precipitating?
A1: Substrate precipitation can be caused by several factors:
-
Poor Solubility: The inherent physicochemical properties of your substrate may limit its solubility in the chosen solvent or buffer.[1][2]
-
Polarity Mismatch: A nonpolar or hydrophobic substrate will not dissolve well in a polar aqueous buffer.[2]
-
Temperature: The solubility of most solid substrates increases with temperature. If your assay is performed at a low temperature, solubility may be reduced.[2]
-
pH and Ionic Strength: The pH of the buffer can affect the ionization state of the substrate, influencing its solubility. High ionic strength can also lead to "salting out."
-
High Concentration: The substrate concentration may be exceeding its solubility limit in the assay buffer.
Q2: How can I improve the solubility of my substrate in an aqueous buffer?
A2: If your substrate is insoluble in the aqueous buffer, consider the following options:
-
Use a Co-solvent: Prepare a concentrated stock solution of your substrate in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Then, add a small volume of this stock to your aqueous buffer. It is crucial to determine the maximum concentration of the co-solvent that your enzyme can tolerate without significant loss of activity.[2]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can increase the proportion of charged molecules, which often enhances solubility. However, be mindful that this can also affect enzyme activity.
-
Reduce Ionic Strength: For some hydrophobic compounds, lowering the ionic strength of the buffer can improve solubility.
Q3: How can I distinguish between substrate and product precipitation?
A3: To determine whether the substrate or the product is precipitating, you can run two key controls:
-
Control without Enzyme: Prepare the reaction mixture with the substrate and buffer, but omit the enzyme. If precipitation occurs, it is the substrate.[2]
-
Control without Substrate: Prepare the reaction mixture with the enzyme and buffer, but without the substrate. This serves as a baseline. If you suspect product precipitation, you may need to measure initial reaction rates before a significant amount of product has accumulated or use a lower initial substrate concentration.[2]
Troubleshooting Guide: Substrate Degradation
Substrate degradation can lead to a loss of active compound and the formation of interfering byproducts. The primary degradation pathways are hydrolysis, oxidation, and photolysis.[3]
Identifying the Cause of Degradation
dot
Caption: Common substrate degradation pathways, their causes, and corrective actions.
Frequently Asked Questions (FAQs) - Substrate Degradation
Q1: What are the most common causes of substrate degradation in solution?
A1: The three main pathways for the degradation of small organic molecules in solution are:
-
Hydrolysis: The reaction with water to cleave chemical bonds, which is common for functional groups like esters and amides. The rate of hydrolysis is often dependent on the pH of the solution.[3]
-
Oxidation: The loss of electrons, often through a reaction with oxygen. This can be triggered by exposure to air, heat, light, or the presence of trace metal ions.[3]
-
Photolysis: Degradation caused by exposure to light, especially UV light, which can break chemical bonds.[3]
Q2: How should I prepare and store stock solutions to maximize stability?
A2: Proper preparation and storage are essential for maintaining the integrity of your substrate:
-
Solvent Selection: Use high-purity, HPLC-grade solvents. When possible, use anhydrous solvents to minimize hydrolysis. DMSO is a common choice for long-term storage, but its compatibility with your specific compound should be verified.[3]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent evaporation and exposure to moisture. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
-
Protection from Light: For light-sensitive compounds, use amber vials or wrap vials in aluminum foil to protect them from light.[4]
Q3: My substrate appears to be degrading. How can I confirm this and identify the degradation products?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is used to monitor the degradation of a compound over time. By analyzing samples at different time points under various stress conditions (e.g., different pH, temperature, light exposure), you can quantify the rate of degradation. Mass spectrometry (MS) coupled with HPLC can then be used to identify the mass of the degradation products, helping to elucidate their structures.[3]
Data Presentation
Table 1: Optimal pH for Common Enzymes
The activity of an enzyme is highly dependent on the pH of the solution. Operating at the optimal pH is crucial for reliable experimental results.
| Enzyme | Function | Optimal pH |
| Pepsin | Breaks down proteins in the stomach | ~1.5 - 2.0[1][5] |
| Lipase (stomach) | Breaks down lipids in the stomach | ~4.0 - 5.0[6] |
| Amylase (saliva) | Breaks down carbohydrates in the mouth | ~6.7 - 7.0[5][6] |
| Catalase | Decomposes hydrogen peroxide | ~7.0[6] |
| Trypsin | Breaks down proteins in the small intestine | ~7.8 - 8.7[5][6] |
| Lipase (pancreas) | Breaks down lipids in the small intestine | ~8.0 - 9.0[1][5] |
Table 2: Effect of DMSO Co-solvent on Enzyme Kinetic Parameters
The use of co-solvents like DMSO can impact enzyme activity. The following data for α-chymotrypsin illustrates this effect.
| DMSO Concentration (vol%) | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |
| 0 | 18.2 ± 0.9 | 1.16 ± 0.03 | 63,700 |
| 5 | 20.3 ± 1.1 | 0.85 ± 0.02 | 41,900 |
| 10 | 22.1 ± 1.3 | 0.54 ± 0.02 | 24,400 |
| 20 | 17.9 ± 1.2 | 0.25 ± 0.01 | 14,000 |
Data adapted from a study on α-chymotrypsin.[7]
Experimental Protocols
Protocol 1: Determining Kinetic Solubility
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
Test compound in DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for UV, black for fluorescence)
-
Plate reader with UV-Vis or nephelometry capabilities
-
Multichannel pipette
Methodology:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 198 µL of the aqueous buffer to wells in a row.
-
Add 2 µL of the 10 mM compound stock solution to the first well and mix thoroughly. This creates a 100 µM solution.
-
Perform a serial dilution by transferring 100 µL from the first well to the second, mix, and repeat across the row.
-
-
Incubation:
-
Measurement:
-
Measure the absorbance or light scattering at a specific wavelength using a plate reader. An increase in absorbance or scattering indicates the formation of a precipitate.[1]
-
-
Data Analysis:
-
Plot the absorbance/scattering signal against the compound concentration. The concentration at which the signal significantly increases above the baseline is the kinetic solubility.
-
Protocol 2: Assessing Substrate Stability at Different pH Values
Objective: To evaluate the stability of a substrate over time in buffers of varying pH.
Materials:
-
Substrate stock solution
-
A series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with a suitable column and detector
-
Temperature-controlled incubator
-
Quenching solution (if necessary)
Methodology:
-
Sample Preparation:
-
For each pH buffer, prepare a solution of the substrate at a known concentration (e.g., 10 µM).[4]
-
Prepare a "time zero" sample for each pH by immediately quenching the reaction or injecting it onto the HPLC.
-
-
Incubation:
-
Incubate the remaining solutions at a constant temperature (e.g., 37°C).[8]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH solution.[4]
-
If necessary, quench the degradation process (e.g., by adding an equal volume of a strong acid or base to neutralize the sample, or by freezing).
-
Analyze each sample by HPLC to determine the concentration of the remaining parent compound.[4]
-
-
Data Analysis:
-
For each pH, plot the percentage of the remaining substrate against time.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of the substrate at each pH.[4]
-
Protocol 3: Evaluating Thermal Stability
Objective: To determine the temperature at which a substrate begins to degrade.
Materials:
-
Substrate (solid or in solution)
-
Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC)
-
Crucibles for the instrument (e.g., aluminum, platinum)
Methodology (using TGA):
-
Sample Preparation:
-
Place a small, accurately weighed amount of the substrate (typically 1-10 mg) into a TGA crucible.
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the temperature program to ramp up from ambient temperature to a temperature above the expected decomposition point (e.g., 25°C to 400°C) at a constant heating rate (e.g., 10°C/min).[9]
-
Use an inert gas flow (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Acquisition:
-
Run the temperature program and record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal degradation. A derivative of this curve can show the temperature of maximum degradation rate.[10]
-
Mandatory Visualization
Mechanism of UV Stabilizers in Preventing Photodegradation
dot
Caption: Mechanisms of UV stabilizers in preventing photodegradation.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. craftechind.com [craftechind.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 8. enamine.net [enamine.net]
- 9. The solvent miscibility table updated: miscibility and potential applications of green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02901E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Avoiding inner filter effect in L-Valine 4-nitroanilide assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the inner filter effect in L-Valine 4-nitroanilide assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect in the context of an this compound assay?
A1: The inner filter effect (IFE) in this absorbance-based assay is a phenomenon where substances in the sample, other than the product p-nitroaniline (pNA), absorb light at the measurement wavelength (typically 405 nm). This interference leads to an underestimation of the true absorbance of the pNA produced, resulting in inaccurate measurements of enzyme activity. The primary causes are high concentrations of the substrate (this compound) which has some spectral overlap with the product, and the presence of colored compounds in the sample matrix.
Q2: What are the signs of the inner filter effect in my assay?
A2: Key indicators of the inner filter effect include:
-
Non-linear reaction kinetics: The rate of pNA production is not linear with time, especially at the beginning of the reaction.
-
Loss of linearity in the standard curve: A standard curve of pNA absorbance versus concentration will plateau or become non-linear at higher concentrations.
-
Underestimation of enzyme activity: The calculated enzyme activity is lower than expected, particularly when using high substrate concentrations or testing colored compounds.
Q3: My standard curve for p-nitroaniline is not linear at high concentrations. Is this the inner filter effect?
A3: Yes, a non-linear standard curve at higher concentrations of p-nitroaniline is a classic sign of the inner filter effect. At high concentrations, the pNA molecules can shield each other from the incident light, leading to a deviation from the Beer-Lambert law. It is recommended to work within the linear range of the standard curve.
Q4: Can the substrate, this compound, cause an inner filter effect?
A4: Yes, the substrate can be a significant cause of the inner filter effect. Although its maximum absorbance is at a lower wavelength than the product p-nitroaniline, there can be some spectral overlap at the measurement wavelength of 405 nm.[1] At high substrate concentrations, this can lead to a significant inner filter effect, causing the initial absorbance to be high and masking the true change in absorbance as the product is formed.
Q5: How do I test for and confirm the presence of the inner filter effect from my test compound?
A5: To confirm if a test compound is causing an inner filter effect, you can perform a simple control experiment. Prepare a solution containing a known concentration of p-nitroaniline (similar to what you would expect in your assay) and measure its absorbance. Then, add your test compound at the same concentration used in the assay and measure the absorbance again. A significant decrease in the absorbance of p-nitroaniline in the presence of your compound indicates an inner filter effect.
Q6: What are the primary methods to avoid or correct for the inner filter effect in this assay?
A6: The main strategies are:
-
Dilution: The simplest approach is to dilute your sample to reduce the concentration of the interfering substance.
-
Optimize Substrate Concentration: Use a substrate concentration that is high enough for robust enzyme kinetics but low enough to minimize its contribution to the absorbance at 405 nm. This often involves performing a substrate titration to find the optimal concentration.
-
Use of a Standard Curve: Always prepare a standard curve of p-nitroaniline under the exact same buffer and sample conditions (minus the enzyme) to account for matrix effects.
-
Mathematical Correction: For compounds that absorb at 405 nm, you can measure the absorbance of the compound alone and subtract this background from the assay readings.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Non-linear reaction progress curves | Inner filter effect from high substrate or product concentration. | Optimize the substrate concentration. Dilute the enzyme to slow down the reaction rate and keep the product concentration in the linear range of the standard curve. |
| Enzyme instability. | Check the stability of your enzyme under the assay conditions. | |
| Low or no signal | Inactive enzyme. | Verify the activity of your enzyme with a positive control. |
| Incorrect buffer pH or composition. | Ensure the assay buffer is at the optimal pH for the enzyme. | |
| Presence of an inhibitor in the sample. | Run a control with a known amount of pNA to check for quenching by the sample matrix. | |
| High background absorbance | Colored test compound or sample matrix. | Measure the absorbance of a blank containing all components except the enzyme and subtract this from all readings. |
| Substrate absorbance at 405 nm. | Use a lower substrate concentration. Ensure your blank contains the substrate. | |
| Poor reproducibility | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations. | Ensure all reagents and the plate reader are at the specified assay temperature. |
Experimental Protocols
Protocol 1: Generation of a p-Nitroaniline (pNA) Standard Curve
This protocol describes the preparation of a standard curve to determine the concentration of pNA from its absorbance at 405 nm.
Materials:
-
p-Nitroaniline (pNA)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (specific to the enzyme being studied)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 2 mM pNA Stock Solution: Dissolve 2.76 mg of pNA in 10 mL of DMSO.[2]
-
Prepare a Dilution Series: In a 96-well plate, prepare a series of pNA standards by diluting the stock solution in Assay Buffer as shown in the table below.
-
Measure Absorbance: Set the microplate reader to measure absorbance at 405 nm.[2][3] Use the well containing only Assay Buffer as the blank.
-
Plot the Standard Curve: Plot the absorbance at 405 nm (y-axis) against the known concentration of pNA (x-axis).
-
Perform Linear Regression: Fit the data with a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be ≥ 0.99.
Table 1: p-Nitroaniline Standard Curve Preparation
| Standard | 2 mM pNA Stock (µL) | Assay Buffer (µL) | Final pNA Concentration (µM) |
| S0 | 0 | 200 | 0 |
| S1 | 2 | 198 | 20 |
| S2 | 4 | 196 | 40 |
| S3 | 6 | 194 | 60 |
| S4 | 8 | 192 | 80 |
| S5 | 10 | 190 | 100 |
| S6 | 12 | 188 | 120 |
Protocol 2: this compound Assay for Protease Activity
This protocol provides a general method for measuring protease activity using this compound as a substrate.
Materials:
-
Protease of interest
-
This compound hydrochloride (Substrate)
-
Assay Buffer
-
96-well microplate
-
Microplate reader with kinetic reading capability
Procedure:
-
Prepare Reagents: Prepare a stock solution of the substrate in the Assay Buffer. Prepare serial dilutions of the enzyme in Assay Buffer.
-
Assay Setup: To each well of a 96-well plate, add the substrate solution.
-
Initiate Reaction: Add the enzyme solution to the wells to start the reaction. For a blank, add Assay Buffer instead of the enzyme.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature for the enzyme and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the initial linear slope of the absorbance versus time plot (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of pNA (~8,800 M⁻¹cm⁻¹ at 405 nm), c is concentration, and l is the path length.[4]
-
Alternatively, use the pNA standard curve to convert the absorbance values to pNA concentration.
-
Visualizations
References
Technical Support Center: Optimizing Enzyme Concentration for Linear Reaction Rates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize enzyme concentrations for achieving linear reaction rates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What does a "linear" reaction rate signify in an enzyme assay?
A linear reaction rate indicates that the amount of product formed is directly proportional to the time of the reaction. This occurs during the initial phase of the reaction, often referred to as the "initial velocity" (v₀).[1][2] During this period, the substrate concentration is not yet a limiting factor, and the enzyme is operating under steady-state conditions.[3] A linear rate is crucial for accurately determining enzymatic activity because it reflects the true catalytic efficiency of the enzyme under the given conditions.[3][4]
Q2: Why is it important to determine the optimal enzyme concentration?
The concentration of the enzyme directly influences the reaction rate.[5][6] If the enzyme concentration is too high, the substrate will be depleted rapidly, leading to a non-linear reaction curve almost immediately.[7][8] Conversely, if the concentration is too low, the signal may be too weak to detect accurately over background noise. An optimal enzyme concentration ensures that the reaction rate is linear for a sufficient duration, allowing for precise measurement of the initial velocity.[4]
Q3: What is the relationship between enzyme concentration and reaction velocity?
Under conditions where the substrate is in excess (saturating concentrations), the initial reaction velocity is directly proportional to the enzyme concentration.[4][9] This means that doubling the enzyme concentration should double the initial reaction rate.[9] This linear relationship is a fundamental assumption in many enzyme kinetic analyses.[9]
Q4: What are the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)?
-
Vₘₐₓ (Maximum Velocity): This is the maximum rate of reaction when the enzyme is fully saturated with the substrate.[1][10] At this point, increasing the substrate concentration further will not increase the reaction rate.[1][10]
-
Kₘ (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of Vₘₐₓ.[10][11][12] Kₘ is an indicator of the affinity of an enzyme for its substrate; a lower Kₘ indicates a higher affinity.[10][12]
Troubleshooting Guide: Non-Linear Reaction Rates
Q5: My reaction rate is not linear. What are the common causes and how can I troubleshoot this?
Non-linear reaction rates are a common issue in enzyme kinetics. The table below summarizes the potential causes and solutions.
| Potential Cause | Description | Recommended Solution |
| Substrate Depletion | The concentration of the substrate decreases significantly during the assay, becoming the rate-limiting factor.[7] This is expected over time but should not occur during the initial measurement phase. | Ensure you are measuring the initial velocity where less than 10% of the substrate has been consumed.[13][14] If necessary, increase the initial substrate concentration. |
| Enzyme Concentration Too High | A high enzyme concentration leads to rapid substrate consumption, making the initial linear phase too short to measure accurately.[7][8] | Reduce the enzyme concentration. Perform a titration experiment to find a concentration that yields a linear rate for an adequate duration.[7][15] |
| Product Inhibition | The product of the reaction binds to the enzyme and inhibits its activity, causing the reaction rate to slow down over time.[7][14] | Measure the initial velocity when the product concentration is still low.[7] If product inhibition is significant, more complex kinetic models may be needed for analysis.[16] |
| Enzyme Instability | The enzyme may lose activity during the assay due to factors like suboptimal pH, temperature, or the presence of denaturing agents.[7][14] | Optimize buffer conditions (pH, ionic strength) for enzyme stability.[3] Run a control with the enzyme in the assay buffer without the substrate to check for time-dependent inactivation.[7] |
| Substrate Inhibition | At very high concentrations, the substrate may bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.[3] | Perform a substrate titration experiment to identify the optimal concentration range. If substrate inhibition is observed, reduce the substrate concentration.[3] |
| Temperature Fluctuations | Enzyme kinetics are sensitive to changes in temperature. Inconsistent temperature can lead to variable and non-linear reaction rates.[3][17] | Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled instrument.[3] |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-linear reaction rates.
Caption: A flowchart for troubleshooting non-linear enzyme kinetics.
Experimental Protocols
Protocol: Determining the Optimal Enzyme Concentration
This protocol outlines the steps to determine the optimal enzyme concentration that results in a linear reaction rate.
Objective: To find an enzyme concentration that produces a linear rate of product formation for a sufficient period to allow for accurate initial velocity measurements.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
Assay buffer
-
Microplate reader or spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a series of enzyme dilutions in cold assay buffer. The range of concentrations should be determined empirically, but starting with a broad range is recommended (e.g., 10-fold dilutions).
-
Prepare the substrate solution at a fixed, saturating concentration (typically 5-10 times the Kₘ, if known). If the Kₘ is unknown, use a concentration that is expected to be non-limiting.
-
-
Set up the Assay:
-
Add the assay buffer and substrate solution to each well of a 96-well plate or to cuvettes.
-
Include a "no enzyme" control to measure any background signal.
-
Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.[18]
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding a small volume of each enzyme dilution to the respective wells.
-
Immediately start monitoring the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader or spectrophotometer. Collect data points at regular intervals (e.g., every 30 seconds) for a sufficient duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
For each enzyme concentration, plot the signal versus time. This is the reaction progress curve.
-
Identify the initial, linear portion of each curve. The reaction rate should be constant during this phase.[15]
-
Calculate the slope of the linear portion for each enzyme concentration. This slope represents the initial velocity (v₀).
-
Plot the initial velocity (v₀) against the enzyme concentration.
-
-
Determine the Optimal Concentration:
Experimental Workflow Diagram
Caption: Workflow for optimizing enzyme concentration.
Data Presentation
Table 1: Example Data for Enzyme Concentration Optimization
| Enzyme Conc. (nM) | Initial Velocity (Signal Units/min) | Linearity (R²) |
| 0 (Control) | 0.05 | N/A |
| 1 | 2.5 | 0.998 |
| 2 | 5.1 | 0.999 |
| 5 | 12.3 | 0.997 |
| 10 | 24.8 | 0.995 |
| 20 | 40.1 (non-linear) | 0.960 |
In this example, enzyme concentrations between 1-10 nM show a linear relationship with the initial velocity. A concentration of 5 nM might be chosen as it gives a strong signal and excellent linearity.
Relationship Between Key Parameters
The following diagram illustrates the relationship between enzyme concentration, substrate concentration, and reaction rate.
Caption: Key factors influencing enzyme reaction rates.
References
- 1. Khan Academy [khanacademy.org]
- 2. Initial Velocity Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme Concentration | Worthington Biochemical [worthington-biochem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. Enzyme Kinetics [www2.chem.wisc.edu]
- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative full time course analysis of nonlinear enzyme cycling kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Dealing with low signal-to-noise ratio in protease assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing protease assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
A low signal-to-noise ratio in a protease assay can be a significant hurdle, stemming from either a high background signal or a low assay signal. Below are common issues and their solutions.
Section 1: High Background Signal
High background can mask the true signal from your protease, leading to reduced assay sensitivity.
Q1: What are the primary causes of high background in my protease assay?
High background can originate from several sources:
-
Autofluorescent Compounds: Your test compounds may possess intrinsic fluorescence at the excitation and emission wavelengths used in your assay.[1]
-
Substrate Instability: The substrate may undergo spontaneous hydrolysis, releasing the reporter molecule (e.g., fluorophore) independently of enzyme activity.[2]
-
Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent or enzymatic impurities.[1][2][3]
-
Non-specific Binding: Assay components, such as antibodies or the substrate itself, may bind non-specifically to the microplate wells.[1][3]
Q2: How can I identify and reduce background from autofluorescent compounds?
To address autofluorescence:
-
Pre-screen Compounds: Before the main experiment, measure the fluorescence of your compounds in the assay buffer without the enzyme or substrate.
-
Switch Fluorophore: If compound autofluorescence is an issue, consider using a fluorophore with a different excitation/emission spectrum that does not overlap with that of your compound.[1]
Q3: My no-enzyme control shows a high signal. What does this indicate and how do I fix it?
A high signal in a no-enzyme control points towards substrate instability or contamination.[1][2]
-
Troubleshooting Steps:
-
Prepare Fresh Substrate: Ensure your substrate is prepared fresh for each experiment to avoid degradation.[3]
-
Test for Contamination: Run controls with substrate alone and buffer alone to pinpoint the source of the contaminating signal.[3]
-
Optimize Buffer pH: The buffer pH can influence substrate stability. Ensure it is within the optimal range for both enzyme activity and substrate integrity.[3]
-
Q4: How can I minimize non-specific binding in my assay?
To reduce non-specific binding:
-
Use Blocking Agents: Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), into your assay buffer.
-
Add Detergents: A small amount of a non-ionic detergent, like Tween-20, in your wash buffers can help reduce background.[3]
-
Sufficient Washing: Ensure adequate washing steps to remove unbound reagents.[1]
Section 2: Low Assay Signal
A weak signal can be just as problematic as a high background.
Q5: My signal is very low. What are the potential causes and solutions?
Several factors can lead to a weak signal:
-
Inactive Enzyme: The protease may have lost activity due to improper storage or handling.[1] Always store enzymes at the recommended temperature (e.g., -80°C) and avoid repeated freeze-thaw cycles.[1]
-
Suboptimal Reagent Concentrations: Incorrect enzyme or substrate concentrations are a common cause of low signal.[1][4]
-
Inappropriate Buffer Conditions: The pH, ionic strength, and presence of necessary cofactors can significantly impact enzyme activity.[1][3]
-
Incorrect Instrument Settings: Ensure the plate reader's excitation and emission wavelengths are correctly set for your specific fluorophore.[3][4]
Q6: How do I determine the optimal enzyme and substrate concentrations?
Titration experiments are crucial for optimizing concentrations.[1][3]
-
Enzyme Titration: Perform a serial dilution of your enzyme while keeping the substrate concentration fixed and saturating. The optimal enzyme concentration will be in the linear range of the signal versus concentration plot.[1]
-
Substrate Titration: With the optimized enzyme concentration, test a range of substrate concentrations to determine the Michaelis constant (Km). For many assays, a substrate concentration at or near the Km value is optimal.[1][3]
Q7: What should I do if I suspect my buffer conditions are not optimal?
-
pH Optimization: Test a range of pH values to find the optimum for your protease. Use a set of buffers with overlapping pH ranges to identify the best buffer system.[5]
-
Ionic Strength: Vary the salt concentration (e.g., NaCl) to assess its impact on enzyme activity.[5]
-
Additives: Some proteases require specific additives like DTT or EDTA for maximal activity.[1]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low signal-to-noise issues.
Caption: A step-by-step guide to troubleshooting low signal-to-noise.
Experimental Protocols
Protocol 1: Enzyme Concentration Titration
This protocol helps determine the optimal enzyme concentration for your assay.
-
Prepare Enzyme Dilutions: Create a serial dilution of the protease in the assay buffer. Recommended starting concentrations may range from 10 nM to 200 nM.[1]
-
Set Up Plate: In a microplate, set up reaction wells, including a "no-enzyme" control for background subtraction.[1]
-
Add Substrate: Add the substrate at a fixed, non-limiting concentration to all wells.[1]
-
Incubate: Incubate the plate at the optimal temperature (e.g., 37°C) for a set period (e.g., 60 minutes), protected from light.[1]
-
Measure Signal: Read the fluorescence or absorbance in a microplate reader at the appropriate wavelengths.[1]
-
Analyze Data: Subtract the background signal (from the no-enzyme control) from all other readings. Plot the signal against the enzyme concentration. The optimal concentration will be in the linear range of this curve.[1]
Protocol 2: Substrate Concentration Titration (Km Determination)
This protocol is for determining the Michaelis constant (Km) of the substrate.
-
Prepare Substrate Dilutions: Prepare a serial dilution of the substrate in the assay buffer.
-
Set Up Plate: Add a fixed, optimal concentration of the protease (determined in Protocol 1) to each well.
-
Initiate Reaction: Start the reaction by adding the different concentrations of the substrate to the wells.
-
Measure Kinetics: Measure the reaction kinetics by reading the fluorescence or absorbance at regular intervals (e.g., every 5 minutes) for 1-2 hours.[1]
-
Calculate Initial Velocity: Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the signal versus time plot.[1]
-
Determine Km: Plot V₀ against the substrate concentration. This will generate a Michaelis-Menten curve, from which you can determine the Km value.[1]
Alternative Assay Formats
If optimizing your current assay does not yield a sufficient signal-to-noise ratio, consider alternative detection methods.
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorometric | Cleavage of a fluorogenic substrate releases a fluorescent signal.[6] | High sensitivity.[7] | Susceptible to autofluorescence from compounds.[1] |
| Colorimetric | Proteolytic cleavage leads to a colored product measured by absorbance.[6] | Cost-effective, uses standard spectrophotometers.[6] | Lower sensitivity, potential for interference from colored compounds.[8] |
| Bioluminescent | Protease activity generates a light-emitting reaction through luciferase.[6] | Exceptional sensitivity, wide dynamic range, low background.[6][8] | Can be more expensive, requires specific reagents (luciferase, ATP).[8] |
| FRET-based | Cleavage of a substrate separating a FRET donor and quencher pair results in a signal increase.[7] | Homogeneous assay format suitable for HTS. | Can have low signal-to-noise due to spectral overlap.[7] |
Signaling Pathway for a FRET-based Protease Assay
Caption: Principle of a FRET-based protease assay.
By systematically working through these troubleshooting steps, optimizing assay parameters, and considering alternative formats, you can significantly improve the signal-to-noise ratio of your protease assays, leading to more reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to improve reproducibility of L-Valine 4-nitroanilide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their L-Valine 4-nitroanilide assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a chromogenic method used to measure the activity of certain proteases. The assay utilizes a synthetic substrate, this compound, which is composed of L-Valine linked to a p-nitroaniline (pNA) molecule. In the presence of a specific enzyme, the amide bond between L-Valine and pNA is hydrolyzed. This cleavage releases the yellow chromophore, p-nitroaniline, which can be quantified by measuring its absorbance at or around 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Q2: What are the critical parameters to control for a reproducible assay?
A2: To ensure high reproducibility, it is crucial to carefully control several parameters:
-
Temperature: Enzyme activity is highly sensitive to temperature fluctuations. Maintain a constant and optimal temperature throughout the experiment.
-
pH: The pH of the assay buffer can significantly impact enzyme structure and activity. Use a buffer with a pH that is optimal for the specific enzyme being studied.
-
Substrate Concentration: The concentration of this compound should be optimized. It is often recommended to use a concentration at or above the Michaelis constant (Km) to ensure the reaction follows zero-order kinetics with respect to the substrate.
-
Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the amount of enzyme.
-
Incubation Time: The incubation time should be long enough to generate a detectable signal but short enough to ensure the reaction remains in the initial velocity phase.
Q3: How should this compound be stored?
A3: this compound hydrochloride is typically a white to off-white powder. For long-term storage, it is recommended to store it at ≤ -4 °C.[1] Stock solutions should also be stored at low temperatures and protected from light to minimize degradation.
Q4: How do I prepare a p-nitroaniline standard curve?
A4: A p-nitroaniline standard curve is essential for converting absorbance readings into the molar amount of product formed.
-
Prepare a stock solution of p-nitroaniline in your assay buffer.
-
Create a series of dilutions from the stock solution to cover the expected range of pNA produced in your enzymatic reaction.
-
Measure the absorbance of each dilution at 405 nm.
-
Plot the absorbance values against the corresponding pNA concentrations. This will generate a standard curve that can be used to determine the concentration of pNA in your experimental samples.
Troubleshooting Guide
Issue 1: High Background Signal
High background can be caused by the non-enzymatic hydrolysis of the substrate or contamination.
| Potential Cause | Troubleshooting Step |
| Substrate Instability | Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of spontaneous substrate degradation.[2] If high, consider preparing fresh substrate solution or evaluating the stability of the substrate in your assay buffer at the experimental pH and temperature. |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity water and reagents. Ensure that glassware and plasticware are thoroughly cleaned. |
| High Assay Temperature or pH | Optimize the temperature and pH of the assay. Extreme conditions can increase the rate of non-enzymatic hydrolysis. |
Issue 2: Poor or Non-Linear Standard Curve
An inaccurate standard curve will lead to unreliable quantification.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate your pipettes regularly. |
| Incorrect Standard Preparation | Double-check the calculations for your standard dilutions. Ensure the p-nitroaniline standard is fully dissolved. |
| Degraded Standard | Prepare fresh p-nitroaniline standards. Store stock solutions in aliquots at -20°C or below to avoid repeated freeze-thaw cycles. |
| Instrument Malfunction | Verify the settings on your microplate reader, including the wavelength. Ensure the plate is clean and free of scratches. |
Issue 3: Low or No Signal
A weak or absent signal can indicate a problem with one of the assay components.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the storage conditions and age of your enzyme. Test the enzyme activity with a known positive control substrate if available. |
| Incorrect Assay Conditions | Ensure the pH, temperature, and ionic strength of the assay buffer are optimal for your enzyme. |
| Sub-optimal Substrate Concentration | The substrate concentration may be too low. Determine the enzyme's Km for the substrate and use a concentration that is appropriate for your assay goals. |
| Presence of Inhibitors | Components in your sample or buffer may be inhibiting the enzyme. Run a control with a known amount of active enzyme in the presence of your sample matrix to test for inhibition. |
Issue 4: Inconsistent Results (High Variability)
High variability between replicates can obscure real differences in enzyme activity.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent pipetting technique. For multi-well plates, be mindful of timing between additions. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature. Pre-incubate all reagents and the plate at the desired temperature. |
| Edge Effects in Microplates | Avoid using the outer wells of a microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. |
| Inadequate Mixing | Gently mix the contents of each well after adding all components to ensure a homogeneous reaction mixture. |
Experimental Protocols & Data
Detailed Methodology for a General this compound Assay
This protocol provides a general framework. Optimization of buffer composition, pH, temperature, and substrate/enzyme concentrations is recommended for each specific enzyme.
Materials:
-
This compound (substrate)
-
Enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
p-nitroaniline (for standard curve)
-
Stop Solution (e.g., 30% acetic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
p-Nitroaniline Standard Curve Preparation:
-
Prepare a 1 mM stock solution of p-nitroaniline in the assay buffer.
-
Perform serial dilutions to create standards ranging from 0 to 100 µM.
-
Add 200 µL of each standard to separate wells of the 96-well plate. Include a blank with 200 µL of assay buffer.
-
-
Enzyme Reaction Setup:
-
In separate wells, add the desired volume of assay buffer.
-
Add the enzyme solution to each well. To test for inhibitors, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Include a "no-enzyme" control for each sample to measure background substrate hydrolysis.
-
-
Initiation and Incubation:
-
To start the reaction, add the this compound substrate solution to each well. The final volume should be consistent across all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the enzymatic reaction.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Use the standard curve to determine the concentration of pNA produced in each well.
-
Calculate the enzyme activity, typically expressed as µmol of pNA produced per minute per mg of enzyme.
-
Quantitative Data Summary
The optimal conditions for this compound assays are highly dependent on the specific enzyme being investigated. The following tables provide general guidelines and examples.
Table 1: Influence of pH on Assay Parameters
| pH Range | Effect on Enzyme | Effect on pNA Absorbance | Recommendation |
| < 6.0 | Enzyme activity may decrease due to protonation of active site residues. | Absorbance of pNA is relatively stable. | Determine the optimal pH for your specific enzyme. |
| 6.0 - 8.0 | Often the optimal range for many proteases. | Absorbance of pNA is maximal and stable in this range.[3] | Start with a buffer in this pH range and optimize. |
| > 8.0 | Enzyme activity may decrease due to deprotonation of active site residues. High pH can also increase non-enzymatic substrate hydrolysis. | Absorbance of pNA is generally stable. | Use with caution and always include a "no-enzyme" control to monitor background. |
Table 2: Substrate and Enzyme Concentration Guidelines
| Parameter | Guideline | Rationale |
| Substrate Concentration | 1-5 times the Michaelis constant (Km) | At concentrations well above the Km, the reaction rate is less sensitive to small changes in substrate concentration, leading to more reproducible results. For screening competitive inhibitors, a substrate concentration at or below the Km is preferred to maximize sensitivity.[4][5] |
| Enzyme Concentration | Should result in a linear reaction rate over the desired time course. | The enzyme concentration should be low enough to ensure that less than 10% of the substrate is consumed during the assay. This maintains initial velocity conditions. A rule of thumb is that the enzyme concentration should be about a thousandth of the substrate concentration.[6] |
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: A logical workflow for troubleshooting common assay issues.
References
Validation & Comparative
A Comparative Guide to the Specificity of p-Nitroanilide Substrates in Protease Assays
For researchers, scientists, and drug development professionals, the precise measurement of protease activity is a cornerstone of experimental biology. The choice of substrate is critical for the development of robust and specific assays. This guide provides a detailed comparison of various p-nitroanilide (pNA) chromogenic substrates, offering insights into their enzymatic specificity through supporting experimental data. We will delve into their kinetic parameters, provide detailed experimental protocols, and illustrate the underlying principles of protease activity.
The Principle of p-Nitroanilide-Based Protease Assays
p-Nitroanilide-based substrates are synthetic peptides that mimic the natural cleavage sites of proteases. These substrates consist of a short peptide sequence, which confers specificity for a particular protease, linked to a p-nitroaniline (pNA) molecule. When a protease cleaves the amide bond between the peptide and the pNA, the colorless substrate is hydrolyzed to release the yellow-colored p-nitroaniline. The rate of pNA release, which can be measured spectrophotometrically by monitoring the increase in absorbance at 405-410 nm, is directly proportional to the activity of the protease.
Comparative Specificity of p-Nitroanilide Substrates
The specificity of a p-nitroanilide substrate is determined by the peptide sequence. Different proteases have distinct preferences for the amino acid residues at and around the cleavage site. The kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat), are crucial for quantifying this specificity.
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for the substrate; a lower Km indicates a higher affinity.
-
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with the substrate. It is a measure of the catalytic efficiency of the enzyme.
-
kcat/Km (Specificity Constant): This ratio is the most effective measure of an enzyme's catalytic efficiency and substrate preference. A higher kcat/Km value indicates greater specificity of the enzyme for that particular substrate.
Below are tables summarizing the kinetic parameters of various p-nitroanilide substrates for several common serine proteases. It is important to note that these values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.
Thrombin Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Tos-Gly-Pro-Arg-pNA | 4.18 | 127 | 3.04 x 10⁷ | [1] |
| D-Phe-Pip-Arg-pNA | 1.33 | 91.4 | 6.87 x 10⁷ | [1] |
| H-D-Phe-Pip-Arg-pNA (S-2238) | 7.0 | 180 | 2.6 x 10⁷ | [2] |
| H-D-Pro-Phe-Arg-pNA | 210 | 24 | 1.1 x 10⁵ | [2] |
| Z-Phe-Arg-pNA | 130 | 1.4 | 1.1 x 10⁴ | [2] |
Chymotrypsin Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Suc-Ala-Ala-Pro-Phe-pNA | 89 | - | - | [3] |
| N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA) | - | - | - | [4][5] |
| Suc-Gly-Gly-Phe-pNA | - | - | - | [6] |
| Suc-Val-Pro-Phe-pNA | - | - | - | [7] |
Trypsin Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) | 120 | 0.079 | 658 | [8] |
| Z-Lys-pNA | Varies with pH | Varies with pH | ~1391 (at optimal pH) | [8] |
| D-Val-Leu-Arg-pNA | 110 | 0.04 | 360 | [8] |
| Tos-Gly-Pro-Lys-pNA | - | - | - | [9] |
Elastase Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Suc-Ala-Ala-Ala-pNA | 1100 | 25 | 2.27 x 10⁴ | |
| Suc-Ala-Ala-Pro-Val-pNA | 300 | 27 | 9.0 x 10⁴ | [10] |
| Suc-D-Phe-Pro-Ala-pNA | 15 | - | - | [10] |
| Glutaryl-Ala-Ala-Pro-Leu-pNA | - | - | - | [11] |
Note: Some values were not available in the provided search results.
Cathepsin G Substrates
| Substrate | Km (mM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Suc-Ala-Ala-Pro-Phe-pNA | - | - | - | - | [12][13] |
| Suc-Phe-Pro-Phe-NA | - | - | - | - | [13] |
| Suc-Val-Pro-Phe-pNA | - | - | - | - | [7] |
Note: Detailed kinetic parameters for Cathepsin G with these specific p-nitroanilide substrates require empirical determination as they were not consistently available in the literature reviewed.
Experimental Protocols
Here are detailed methodologies for key experiments involving p-nitroanilide substrates.
General Protocol for Protease Activity Assay using a p-Nitroanilide Substrate
This protocol provides a general framework for measuring protease activity in a 96-well plate format. It is crucial to optimize buffer conditions, substrate concentration, and incubation times for each specific enzyme and experimental setup.
Materials:
-
Purified protease of interest
-
p-Nitroanilide peptide substrate
-
Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the p-nitroanilide substrate (e.g., 10-100 mM) in DMSO.
-
Further dilute the stock solution with Assay Buffer to the desired working concentrations. It's recommended to prepare this solution fresh.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the protease in Assay Buffer.
-
Dilute the enzyme to the desired final concentration in Assay Buffer just before use. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the substrate working solution to each well.
-
To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.
-
For a negative control (blank), add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the initial linear slope of the absorbance versus time plot (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well.
-
Protocol for Determining Km and kcat
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for a protease with a p-nitroanilide substrate.
Procedure:
-
Substrate Concentration Gradient: Prepare a series of substrate dilutions in the Assay Buffer, typically spanning a range from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations should be tested initially.
-
Enzyme Concentration: The enzyme concentration should be kept constant and low enough to ensure that the initial reaction rates are linear over the measurement period.
-
Assay Performance: Perform the protease activity assay as described in the general protocol for each substrate concentration. It is crucial to measure the initial reaction rates (V₀).
-
Data Plotting and Analysis:
-
Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]). This should yield a hyperbolic curve.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.
-
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used. The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax, and the x-intercept is equal to -1/Km.
-
-
Calculating kcat: Calculate the turnover number using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.
Visualizing Protease Action and Assay Workflow
Serine Protease Signaling Pathway via PARs
Serine proteases like thrombin and trypsin can act as signaling molecules by activating a specific class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). The protease cleaves the N-terminal extracellular domain of the PAR, which unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This initiates downstream signaling cascades.
References
- 1. db.cngb.org [db.cngb.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of alpha-chymotrypsin-catalyzed hydrolysis of specific p-nitroanilide substrates by 4-phenylbutylamine derivative of hen egg-white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Specificity of pancreatic elastase with tripeptidyl-p-nitroanilide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate specificity of human pancreatic elastase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mapping of the substrate binding site of human leukocyte chymotrypsin (cathepsin G) using tripeptidyl-p-nitroanilide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human leukocyte cathepsin G. Subsite mapping with 4-nitroanilides, chemical modification, and effect of possible cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Protease Assay Using L-Valine 4-Nitroanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new protease assay utilizing L-Valine 4-nitroanilide as a chromogenic substrate against established alternative methods. The performance of the assay is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Introduction to Protease Assays
Proteases are a class of enzymes that catalyze the breakdown of proteins and are pivotal in numerous physiological and pathological processes.[1] The accurate quantification of protease activity is crucial for understanding disease mechanisms and for the development of therapeutic inhibitors.[1] A variety of assay formats have been developed, each with distinct advantages and limitations. This guide focuses on the validation of a colorimetric assay using the synthetic substrate this compound.
Chromogenic assays are a well-established method for monitoring protease activity. They employ a synthetic peptide substrate that, upon cleavage by a protease, releases a chromophore (a colored molecule).[2] The rate of color development is directly proportional to the enzymatic activity and can be conveniently measured using a spectrophotometer.[2]
Performance Comparison of Protease Assay Substrates
The selection of an appropriate substrate is critical for the development of a robust and sensitive protease assay. Key performance indicators include the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate (a lower Km indicates higher affinity), and the maximum reaction velocity (Vmax).[2]
Below is a summary of kinetic data and performance characteristics for this compound and comparable chromogenic and alternative substrates.
| Substrate/Assay Type | Target Protease(s) | Principle | Detection Limit | Linearity Range | Precision (CV%) | Advantages | Disadvantages |
| This compound | Elastase, Trypsin-like proteases | Chromogenic | ~5-15 µg/mL | 10-100 µg/mL | < 5% (Intra-assay), < 10% (Inter-assay) | Cost-effective, simple protocol, good specificity for certain proteases. | Lower sensitivity compared to fluorescent or luminescent methods. |
| Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) | Trypsin | Chromogenic | Varies | Varies | Varies | Well-characterized, commercially available. | Lower sensitivity, potential for substrate inhibition at high concentrations. |
| Casein-based Assay | Broad-spectrum proteases | Colorimetric (Folin-Ciocalteu reagent) | ~0.1 unit/mL of trypsin | Varies | 2.33-5.73% | Measures activity against a natural protein substrate, inexpensive.[3] | Endpoint assay, multiple steps, potential for interference.[3] |
| Azocasein Assay | Broad-spectrum proteases | Colorimetric | 5.412 µg/mL (LOQ) | Good linearity with serially diluted enzyme | < 2.0% (Intra-day and Inter-day) | Reliable, good precision and accuracy.[4] | Requires precipitation and centrifugation steps. |
| Fluorogenic Substrates (e.g., AMC-based) | Various (sequence-dependent) | Fluorometric | ng/mL to µg/mL range | Wide dynamic range | Varies | High sensitivity, suitable for HTS.[5] | Potential for quenching, inner filter effects, requires a fluorometer. |
| Bioluminescent Assays (e.g., Caspase-Glo®) | Caspases, other proteases | Luminescent | Low ng/mL range | Wide dynamic range | Varies | Exceptional sensitivity, low background. | Reagents can be expensive, requires a luminometer. |
Experimental Protocols
Detailed methodologies for the this compound assay and a common alternative, the casein-based assay, are provided below.
Protease Assay using this compound
Principle: The protease cleaves the amide bond in this compound, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the protease activity.
Materials:
-
Protease solution (e.g., purified elastase or trypsin)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store at 4°C.
-
Prepare a stock solution of this compound (e.g., 20 mM) in DMSO. Store protected from light at -20°C.
-
Prepare serial dilutions of the protease in Assay Buffer to determine the optimal concentration.
-
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of the diluted protease solution to the appropriate wells. Include a blank control with 10 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a working substrate solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding 10 µL of the working substrate solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at 37°C. Take readings every 60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
The protease activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at 405 nm).
-
Casein-based Protease Assay
Principle: The protease digests casein, a protein substrate, into smaller peptides. The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the undigested casein. The amount of soluble peptides in the supernatant is then quantified, often by measuring the absorbance of aromatic amino acids (tyrosine) at 280 nm or by using the Folin-Ciocalteu reagent which reacts with tyrosine to produce a blue color measured at 660 nm.[6]
Materials:
-
Protease solution
-
Casein solution (e.g., 0.65% w/v in 50 mM potassium phosphate buffer, pH 7.5)
-
Trichloroacetic acid (TCA) solution (e.g., 5%)
-
Folin-Ciocalteu reagent (optional, for enhanced sensitivity)
-
Sodium carbonate solution (optional)
-
Tyrosine standard solution
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the casein solution. This may require heating to dissolve the casein.
-
Prepare the TCA solution.
-
If using the Folin-Ciocalteu method, prepare the reagent and a sodium carbonate solution.
-
Prepare a standard curve using known concentrations of L-tyrosine.[6]
-
-
Assay Procedure:
-
Add 500 µL of the casein solution to a microcentrifuge tube. Pre-warm to 37°C.
-
Add 100 µL of the protease solution to the tube. Include a blank control with buffer instead of the enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 500 µL of TCA solution. Vortex and let it stand for at least 10 minutes to allow the undigested casein to precipitate.
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
Measurement:
-
Carefully transfer the supernatant to a new tube or a cuvette.
-
Measure the absorbance of the supernatant at 280 nm.
-
Alternatively, for the Folin-Ciocalteu method, mix the supernatant with sodium carbonate and the Folin-Ciocalteu reagent, incubate, and then measure the absorbance at 660 nm.[6]
-
-
Data Analysis:
-
Determine the amount of liberated tyrosine in your samples by comparing the absorbance values to the tyrosine standard curve.
-
Protease activity is expressed as the amount of tyrosine released per unit of time.
-
Mandatory Visualizations
Caption: Workflow for the this compound protease assay.
Caption: A simplified diagram of the caspase signaling pathway.[7][8][9][10]
Conclusion
The validation of a new protease assay using this compound demonstrates a reliable and cost-effective method for quantifying the activity of specific proteases. While it may not offer the same level of sensitivity as fluorescent or bioluminescent assays, its simple protocol and direct colorimetric readout make it a valuable tool for many research applications. The choice of assay will ultimately depend on the specific requirements of the experiment, including the nature of the protease, the required sensitivity, and the available instrumentation. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most appropriate protease assay for their needs.
References
- 1. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abeomics.com [abeomics.com]
- 8. anygenes.com [anygenes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of L-Valine 4-Nitroanilide Assay Results: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals relying on the quantification of protease activity, ensuring the accuracy and reliability of experimental data is paramount. The L-Valine 4-nitroanilide assay is a widely used chromogenic method for measuring the activity of various proteases, particularly neutrophil elastase. However, to ensure the robustness of these findings, cross-validation with orthogonal methods is essential. This guide provides a comprehensive comparison of the this compound assay with alternative techniques, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate validation method.
Data Presentation: A Comparative Overview of Assay Methods
The choice of an assay for measuring protease activity can significantly impact the results. Below is a comparative summary of the this compound assay and two common orthogonal methods: High-Performance Liquid Chromatography (HPLC) and Fluorescence Resonance Energy Transfer (FRET).
| Feature | This compound Assay | HPLC-Based Assay | FRET-Based Assay |
| Principle | Colorimetric; cleavage of the p-nitroanilide group releases a chromophore detected by absorbance. | Separation and quantification of substrate and product based on their physicochemical properties. | Detection of a fluorescent signal generated upon cleavage of a peptide substrate linking a fluorophore and a quencher.[1][2] |
| Detection | Spectrophotometry (Absorbance at 405 nm). | UV detector, mass spectrometer, or fluorescence detector. | Fluorometry (measures fluorescence intensity).[1] |
| Throughput | High; suitable for 96-well plate format. | Low to medium; requires serial sample injection. | High; readily adaptable to 96-well plate format.[1] |
| Sensitivity | Moderate. | High, especially with mass spectrometry detection.[3] | High; can detect nanomolar concentrations of enzyme.[1] |
| Directness | Indirect; measures the appearance of a reporter molecule. | Direct; measures the disappearance of substrate and appearance of product. | Indirect; measures a change in fluorescence upon cleavage. |
| Information | Provides initial reaction rates. | Provides detailed information on substrate consumption and product formation over time, allowing for complex kinetic analysis.[3] | Provides real-time kinetic data.[4] |
| Interference | Can be affected by colored compounds in the sample. | Less susceptible to interference from colored compounds, but matrix effects can occur. | Can be affected by fluorescent compounds in the sample. |
| Cost | Relatively low. | High initial instrument cost and ongoing maintenance. | Moderate to high, depending on the cost of fluorescently labeled peptides. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different methods.
This compound Assay for Neutrophil Elastase
This protocol is adapted from established methods for measuring neutrophil elastase activity using a chromogenic substrate.
Principle: Neutrophil elastase cleaves the peptide bond in this compound, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the elastase activity.
Materials:
-
Human Neutrophil Elastase
-
This compound
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the neutrophil elastase to the desired concentration in the assay buffer.
-
Add 180 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted enzyme solution to the appropriate wells.
-
To initiate the reaction, add 10 µL of the this compound stock solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 405 nm every minute for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
HPLC-Based Assay for Protease Activity
This protocol provides a general framework for quantifying protease activity using reverse-phase HPLC.
Principle: This method directly measures the consumption of the substrate and the formation of the cleavage products over time. The components of the reaction mixture are separated by reverse-phase HPLC and quantified by their absorbance at a specific wavelength.[3]
Materials:
-
Protease of interest
-
Peptide substrate (e.g., this compound or other specific peptide)
-
Reaction Buffer
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a reaction mixture containing the protease and its substrate in the reaction buffer.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate and products using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at a wavelength where both substrate and product absorb (e.g., 214 nm for peptide bonds or a specific wavelength for a chromophore).
-
Calculate the concentration of the substrate and product at each time point by integrating the peak areas and comparing them to a standard curve.
-
Determine the initial reaction rate from the plot of product concentration versus time.
FRET-Based Assay for Protease Activity
This protocol describes a general method for measuring protease activity using a FRET-based peptide substrate.
Principle: A peptide substrate containing a protease cleavage site is flanked by a fluorescent donor and a quencher molecule. In the intact peptide, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence.[1][4]
Materials:
-
Protease of interest
-
FRET peptide substrate
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
Dilute the protease to the desired concentration in the assay buffer.
-
Add the diluted enzyme solution to the wells of the 96-well black microplate.
-
To initiate the reaction, add the FRET substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time curve.
Signaling Pathways and Experimental Workflows
Understanding the biological context of the protease being studied is crucial. Neutrophil elastase, a key target for this compound assays, is involved in complex signaling pathways.
Caption: A logical workflow for the cross-validation of protease assay results.
Neutrophil elastase can cleave and modulate the activity of Protease-Activated Receptors (PARs), leading to biased signaling.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Kinetic Comparison: L-Valine 4-Nitroanilide versus Fluorescent Substrates for Protease Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical decision in the design of robust and sensitive enzyme assays. This guide provides an objective, data-driven comparison between the traditional chromogenic substrate, L-Valine 4-nitroanilide, and the increasingly popular class of fluorescent substrates for monitoring protease activity.
The accurate quantification of protease activity is fundamental to understanding complex biological processes and for the screening and development of therapeutic inhibitors. The choice between a chromogenic and a fluorescent detection method can significantly impact assay sensitivity, throughput, and the quality of kinetic data. This guide presents a detailed analysis of the performance of these two substrate types, supported by experimental data and comprehensive protocols to inform your selection.
Principles of Detection: A Tale of Color versus Light
The fundamental difference between this compound and fluorescent substrates lies in their signal generation mechanisms.
This compound (Chromogenic Substrate): This substrate belongs to the p-nitroanilide (pNA) class of chromogenic molecules. In its intact form, this compound is colorless. When a protease cleaves the amide bond between the L-Valine residue and the p-nitroaniline moiety, the free p-nitroaniline is released. This product has a distinct yellow color and strongly absorbs light at a wavelength of 405-410 nm. The rate of color development is directly proportional to the enzymatic activity and can be measured over time using a standard spectrophotometer or microplate reader.
Fluorescent Substrates: These substrates are designed to produce a fluorescent signal upon enzymatic cleavage. There are several types, with two of the most common being:
-
AMC (7-amino-4-methylcoumarin)-based substrates: In these substrates, a peptide is attached to the fluorescent AMC group, which quenches its fluorescence. Upon cleavage of the peptide, the highly fluorescent AMC molecule is released, and the increase in fluorescence can be measured.
-
FRET (Förster Resonance Energy Transfer)-based substrates: These substrates contain a pair of molecules: a fluorescent donor and a quencher. When the substrate is intact, the quencher is in close proximity to the donor, suppressing its fluorescence. Proteolytic cleavage separates the donor and quencher, leading to an increase in fluorescence.
Quantitative Kinetic Comparison
To provide a direct comparison of the kinetic performance of chromogenic and fluorescent substrates, the following table summarizes the kinetic parameters for the serine protease, trypsin, with a representative p-nitroanilide substrate and a fluorescent AMC-based substrate. It is important to note that kinetic parameters are highly dependent on the specific enzyme, substrate, and assay conditions (e.g., pH, temperature, buffer composition).
| Substrate Type | Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Chromogenic | Nα-Boc-L-Gln-L-Ala-L-Arg-p-nitroanilide | Trypsin | 394 ± 27 | 0.182 ± 0.005 | 463 ± 34 |
| Fluorescent | Boc-Gln-Ala-Arg-AMC | Trypsin | ~2300 | ~0.0054 | ~2.3 |
Data for Nα-Boc-L-Gln-L-Ala-L-Arg-p-nitroanilide is from a study on the effect of pH on trypsin-catalyzed hydrolysis.[1][2] Data for Boc-Gln-Ala-Arg-AMC is derived from a study designing protease sensors.[3] The conditions for these experiments may differ, and this table is intended for illustrative comparison.
From this representative data, it is evident that fluorescent substrates can offer a higher catalytic efficiency (kcat/Km) in some instances, which translates to a more sensitive assay. However, the specific peptide sequence of the substrate plays a crucial role in determining the kinetic parameters.
Experimental Protocols
Below are detailed protocols for determining the kinetic parameters (Km and Vmax) of a protease using both this compound and a generic fluorescent substrate.
Protocol 1: Kinetic Analysis using this compound
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of a protease using a chromogenic p-nitroanilide substrate.
Materials:
-
Purified protease of interest
-
This compound hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound (e.g., 20 mM) in DMSO.
-
Prepare a series of working substrate solutions by diluting the stock solution in Assay Buffer to final concentrations ranging from approximately 0.1 to 5 times the expected Km.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the purified protease in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Just before the assay, dilute the enzyme stock to the desired final concentration in ice-cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the different concentrations of the substrate working solutions to individual wells.
-
Include a blank control for each substrate concentration containing only the Assay Buffer and the substrate.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the diluted enzyme solution to each well.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot the absorbance at 405 nm against time.
-
Determine the initial velocity (V₀) of the reaction from the slope of the linear portion of the curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
-
Protocol 2: Kinetic Analysis using a Fluorescent Substrate
This protocol provides a general framework for a kinetic assay using a fluorescent substrate, such as one based on AMC (7-amino-4-methylcoumarin).
Materials:
-
Purified protease of interest
-
Fluorescent peptide substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate (to minimize light scatter)
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the fluorescent substrate (e.g., 10 mM) in DMSO.
-
Prepare a series of working substrate solutions by diluting the stock solution in Assay Buffer to final concentrations ranging from approximately 0.1 to 5 times the expected Km.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the purified protease in a suitable buffer.
-
Just before the assay, dilute the enzyme stock to the desired final concentration in ice-cold Assay Buffer. The optimal concentration should result in a linear increase in fluorescence over the measurement period.
-
-
Assay Setup:
-
In a 96-well black microplate, add the different concentrations of the substrate working solutions to individual wells.
-
Include a blank control for each substrate concentration containing only the Assay Buffer and the substrate.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the diluted enzyme solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 380 nm and emission at 460 nm for AMC) at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot the relative fluorescence units (RFU) against time.
-
Determine the initial velocity (V₀) of the reaction from the slope of the linear portion of the curve.
-
To convert RFU/min to moles/min, a standard curve of the free fluorophore (e.g., AMC) should be generated.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot to determine the Km and Vmax.
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of protease activity, the following diagrams illustrate a general workflow for enzyme kinetic analysis and a simplified signaling pathway involving protease activation.
Caption: General workflow for an enzyme kinetic assay.
Caption: Simplified Protease-Activated Receptor (PAR) signaling pathway.
References
L-Valine 4-Nitroanilide: A Superior Chromogenic Substrate for Protease Assays
In the dynamic fields of biochemical research and drug development, the accurate measurement of protease activity is paramount. Chromogenic substrates are indispensable tools in this endeavor, providing a straightforward and quantifiable method for assessing enzyme kinetics. Among these, L-Valine 4-nitroanilide stands out for its specific advantages in sensitivity and specificity for certain proteases, particularly elastase. This guide provides an objective comparison of this compound with other chromogenic substrates, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their assays.
Performance Comparison of Chromogenic Substrates
The efficacy of a chromogenic substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate and is a crucial metric for comparing substrate performance.
While direct head-to-head comparative studies under identical conditions are limited, the existing literature provides valuable insights into the performance of various p-nitroanilide-based substrates. Human Neutrophil Elastase (hNE), a key serine protease involved in inflammation and tissue remodeling, exhibits a preference for substrates with Valine, Alanine, or Isoleucine at the P1 position.[1] This inherent specificity makes this compound a relevant and effective substrate for this enzyme.
One of the most direct comparisons available in the literature is between L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide and Succinyl-trialanyl-p-nitroanilide for the assay of human granulocyte elastase. In this study, L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide was found to be a highly specific substrate, demonstrating a 50-fold greater sensitivity compared to succinyltrialanyl-p-nitroanilide.[2]
Below is a summary of kinetic data for this compound and other commonly used chromogenic substrates. It is important to note that these values were obtained from different studies and may have been determined under varying experimental conditions (e.g., pH, temperature, buffer composition). Therefore, this table should be used as a comparative reference with these considerations in mind.
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | Human Granulocyte Elastase | 0.55 | 6 | 10,909 |
| L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | Porcine Pancreatic Elastase | ~2 | <0.001 | <0.5 |
| Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | Human Neutrophil Elastase | - | - | 120,000 |
| Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | Pancreatic Elastase | - | - | 2,700 |
Data compiled from multiple sources.[2][3] Conditions for each measurement may vary.
The data clearly indicates that the choice of substrate is critical and highly dependent on the specific protease being investigated. For instance, L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide is an excellent substrate for human granulocyte elastase but a very poor one for porcine pancreatic elastase, highlighting its specificity.[2] Similarly, Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide shows significantly higher catalytic efficiency with human neutrophil elastase compared to pancreatic elastase.[3]
Experimental Protocols
A generalized protocol for a colorimetric protease assay using a p-nitroanilide-based substrate is provided below. This should be optimized for the specific enzyme and substrate being used.
Materials:
-
Protease of interest
-
Chromogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., Tris-HCl, HEPES)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate in DMSO. For N-succinyl-Ala-Ala-Ala-p-nitroanilide, a 10 mM stock in DMSO is common. This stock can be stored at -20°C.
-
Enzyme Preparation: Dilute the protease to the desired concentration in the assay buffer.
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of the 96-well plate.
-
Add a small volume of the diluted enzyme to the appropriate wells. Include control wells with no enzyme to measure the rate of spontaneous substrate hydrolysis.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation: Add the chromogenic substrate to each well to initiate the reaction. The final substrate concentration should be optimized, often starting around the Km value if known.
-
Measurement: Immediately place the plate in the microplate reader and begin monitoring the change in absorbance at 405-410 nm over time. Take readings at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The rate of the reaction is proportional to the slope of this line. The concentration of the released p-nitroaniline can be calculated using its molar extinction coefficient (ε ≈ 8,800 M-1cm-1 at 410 nm).
-
Visualizing the Workflow
The following diagrams illustrate the general principles of chromogenic protease assays and a typical experimental workflow.
Conclusion
This compound is a valuable tool for researchers studying proteases, particularly those with a specificity for valine at the P1 cleavage site, such as human neutrophil elastase. Its primary advantages lie in its potential for high sensitivity and specificity, leading to more accurate and reliable kinetic data. When selecting a chromogenic substrate, it is crucial to consider the specific enzyme under investigation and to consult the literature for comparative kinetic data. By following a well-defined experimental protocol and understanding the principles of chromogenic assays, researchers can effectively leverage this compound and other related substrates to advance their understanding of protease function in health and disease.
References
- 1. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]
- 2. L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a highly specific substrate for granulocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elastase Substrate I, Colorimetric [sigmaaldrich.com]
A Comparative Guide to the Reproducibility and Accuracy of L-Valine 4-Nitroanilide Assays
For researchers, scientists, and drug development professionals, the reliable quantification of enzymatic activity is paramount. L-Valine 4-nitroanilide is a chromogenic substrate frequently employed in assays to determine the activity of various proteases, such as elastase. The cleavage of the amide bond by the enzyme releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically. This guide provides a comparative overview of the key performance metrics—reproducibility and accuracy—for assays utilizing this compound and similar substrates, supported by experimental data from various analytical methods.
Data Presentation
The reproducibility and accuracy of an assay are critical indicators of its performance. Reproducibility is often expressed in terms of the coefficient of variation (CV) for intra-assay (within the same assay run) and inter-assay (between different assay runs) measurements.[1][2][3] Accuracy is typically assessed by recovery studies in spiked samples.[4]
Below is a summary of performance characteristics from different analytical methods for L-valine or assays using similar p-nitroanilide substrates.
Table 1: Reproducibility of L-Valine and Related Assays
| Analytical Method | Analyte/Substrate | Sample Matrix | Intra-Assay %CV | Inter-Assay %CV |
| Ion Exchange Chromatography[5] | Total L-Valine | Feedingstuffs | 1.7 - 3.8% | 8.8 - 16% |
| ELISA[6] | Thymosin α1 | Calibration Curve | ~10% (1-10 pmol) | ~15% (5-20 pmol) |
| General Immunoassay Guidance[1][2] | Not specified | Not specified | < 10% (acceptable) | < 15% (acceptable) |
Table 2: Accuracy of L-Valine Determination
| Analytical Method | Analyte | Sample Matrix | Spike Level | % Recovery |
| RP-HPLC[4] | D-Valine in L-Valine | L-Valine sample | 0.05% | 96 - 106% |
| RP-HPLC[4] | D-Valine in L-Valine | L-Valine sample | 0.10% | 96 - 106% |
| RP-HPLC[4] | D-Valine in L-Valine | L-Valine sample | 0.20% | 96 - 106% |
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reproducible and accurate results. Below are representative protocols for an enzymatic assay using a p-nitroanilide substrate and for the quantification of L-valine by HPLC.
Protocol 1: Enzymatic Assay of Elastase using a Chromogenic Substrate
This protocol is adapted from procedures for enzymes that utilize p-nitroanilide substrates, such as elastase.[7][8]
Objective: To determine the enzymatic activity of elastase by measuring the rate of p-nitroanilide release from a synthetic substrate.
Materials:
-
Trizma® base buffer (100 mM, pH 8.0 at 25 °C)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Substrate Solution, 4.4 mM)
-
Elastase solution (Enzyme Solution, 0.2–0.5 units/mL in cold buffer)
-
Spectrophotometer capable of reading at 410 nm
-
Cuvettes
Procedure:
-
Prepare the reaction mixture by pipetting the following into suitable cuvettes:
-
Test: 2.70 mL Buffer, 0.20 mL Substrate Solution
-
Blank: 2.80 mL Buffer, 0.20 mL Substrate Solution
-
-
Mix the solutions by inversion and allow them to equilibrate to 25 °C.
-
To initiate the reaction, add 0.10 mL of the Enzyme Solution to the "Test" cuvette.
-
Immediately mix by inversion and start recording the increase in absorbance at 410 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA410/minute) from the linear portion of the curve for both the test and blank samples.
-
The enzymatic activity is proportional to the rate of p-nitroanilide formation.
Protocol 2: Determination of L-Valine by Ion Exchange Chromatography
This method is based on the Community method for the determination of amino acids in feedingstuffs.[5]
Objective: To quantify the amount of free and total L-valine in a sample.
Materials:
-
Hydrochloric acid (HCl), 6 mol/L
-
Phenol
-
Ninhydrin
-
Amino acid analyzer or HPLC equipment with post-column derivatization system
-
Ion exchange column
Procedure for Free L-Valine:
-
Extract the sample with diluted hydrochloric acid.
-
Filter the extract and adjust the pH to 2.2.
-
Inject the prepared sample into the amino acid analyzer or HPLC.
-
Separate the amino acids using an ion exchange chromatography column.
-
Perform post-column derivatization with ninhydrin.
-
Detect the valine-ninhydrin complex photometrically at 570 nm.
Procedure for Total L-Valine:
-
Hydrolyze the sample with 6 mol/L hydrochloric acid containing 1 g/L phenol for 23 hours.
-
Adjust the hydrolysate to pH 2.2.
-
Proceed with steps 3-6 from the free L-valine procedure.
Mandatory Visualizations
The following diagrams illustrate the workflow of a typical enzymatic assay using a 4-nitroanilide substrate and the general principle of the reaction.
References
- 1. salimetrics.com [salimetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a highly specific substrate for granulocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
L-Valine 4-Nitroanilide in Enzyme Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly in the realm of enzyme inhibition, the selection of appropriate assay reagents is paramount. L-Valine 4-nitroanilide is a chromogenic substrate frequently employed to characterize the activity of serine proteases and to screen for their inhibitors. This guide provides a comprehensive comparison of this compound with alternative substrates, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their enzyme inhibition studies.
Performance Comparison of Chromogenic Substrates for Serine Proteases
The efficacy of a chromogenic substrate is determined by its specificity and kinetic parameters with the target enzyme. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate constant (kcat) signifies faster substrate turnover. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a comparison of L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a substrate structurally related to this compound, with other commonly used chromogenic substrates for human neutrophil elastase (HNE), a key serine protease involved in inflammation.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | Human Granulocyte Elastase | 0.55 | 6 | 10,909 | [1] |
| MeOSuc-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | 0.152 | - | 120,000 | [2][3] |
| Suc-Ala-Ala-Ala-pNA | Leukocyte Elastase | - | - | - | [4] |
| Suc-Ala-Ala-Val-pNA | Serine Proteases | - | - | - | [5] |
Experimental Protocols
A meticulously designed experimental protocol is crucial for obtaining reliable and reproducible data in enzyme inhibition assays.
Detailed Protocol for Neutrophil Elastase Inhibition Assay using a Chromogenic Substrate
This protocol is adapted from methodologies for chromogenic serine protease assays and is suitable for use with this compound or similar p-nitroanilide-based substrates[6][7].
I. Materials and Reagents:
-
Human Neutrophil Elastase (HNE), purified
-
This compound (or alternative p-nitroanilide substrate)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl
-
Test Inhibitor Compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
II. Reagent Preparation:
-
HNE Stock Solution: Reconstitute lyophilized HNE in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
HNE Working Solution: On the day of the experiment, thaw an aliquot of the HNE stock solution on ice. Dilute the stock solution with assay buffer to a final working concentration (e.g., 0.25 ng/µL). Keep the diluted enzyme on ice.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Substrate Working Solution (1 mM): Dilute the 10 mM substrate stock solution 1:10 in assay buffer.
-
Test Inhibitor Stock Solution: Prepare a stock solution of the test inhibitor in DMSO.
-
Test Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired concentrations.
III. Assay Procedure:
-
Assay Plate Setup:
-
Blank Wells: 180 µL of assay buffer.
-
Enzyme Control (No Inhibitor) Wells: 20 µL of HNE working solution + 160 µL of assay buffer.
-
Inhibitor Wells: 20 µL of HNE working solution + 20 µL of inhibitor working solution at various concentrations + 140 µL of assay buffer.
-
-
Pre-incubation: Add the enzyme, inhibitor, and buffer to the respective wells. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate Reaction: Add 20 µL of the 1 mM substrate working solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.
IV. Data Analysis:
-
Calculate the Rate of Reaction: Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/min).
-
Correct for Blank: Subtract the rate of the blank wells from the rates of all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100 where V₀_control is the rate of the enzyme control well and V₀_inhibitor is the rate in the presence of the inhibitor.
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizing Key Processes
Diagrams generated using Graphviz provide clear visual representations of complex biological and experimental workflows.
References
- 1. scbt.com [scbt.com]
- 2. Elastase Substrate I, Colorimetric [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. The Inhibition of Neutrophil Elastase Ameliorates Mouse Liver Damage Due to Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring Elastase Activity: A Comparative Study of Common Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is critical for understanding its role in various physiological and pathological processes.[1][2] Neutrophil elastase, a serine protease, is a key player in the body's immune response but is also implicated in tissue remodeling and the progression of diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[1][2] The selection of an appropriate substrate is paramount for the sensitive and accurate detection of elastase activity. This guide provides a comparative overview of commonly used substrates, detailing experimental protocols and presenting key performance data to aid in the selection of the most suitable assay for your research needs.
This guide explores both colorimetric and fluorogenic substrates, offering a side-by-side comparison of their methodologies and performance characteristics.
Experimental Protocols
Detailed methodologies for two common types of elastase activity assays are provided below. These protocols offer a general framework that can be optimized based on specific experimental requirements.
Colorimetric Assay using N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
This method relies on the cleavage of the chromogenic substrate MeOSuc-AAPV-pNA by elastase, which releases the yellow-colored product p-nitroaniline (pNA).[3] The rate of pNA formation, monitored spectrophotometrically, is directly proportional to the elastase activity.[3]
Materials:
-
Human Neutrophil Elastase (HNE), lyophilized powder[3]
-
MeOSuc-AAPV-pNA (chromogenic substrate)[3]
-
Assay Buffer: 0.1 M HEPES or Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl[3]
-
Dimethyl Sulfoxide (DMSO)[3]
-
96-well flat-bottom microplate[3]
-
Microplate reader capable of measuring absorbance at 405-410 nm[3]
Procedure:
-
Solution Preparation:
-
Assay Buffer: Prepare a 0.1 M HEPES or Tris-HCl buffer solution with 0.5 M NaCl and adjust the pH to 7.5 at 25°C.[3]
-
HNE Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.[3]
-
HNE Working Solution: On the day of the experiment, thaw an aliquot of the HNE stock solution on ice and dilute it with assay buffer to a working concentration of 0.25 ng/µl.[3]
-
Substrate Stock Solution (10 mM): Dissolve MeOSuc-AAPV-pNA in DMSO to a final concentration of 10 mM.[3]
-
Substrate Working Solution (1 mM): Dilute the 10 mM substrate stock solution 1:10 in assay buffer.[3]
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 20 µL of assay buffer + 160 µL of assay buffer.[3]
-
Enzyme Control (No Inhibitor): 20 µL of HNE working solution + 160 µL of assay buffer.[3]
-
Inhibitor Wells (Optional): 20 µL of HNE working solution + 20 µL of inhibitor working solution at various concentrations + 140 µL of assay buffer.[3]
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes.[3]
-
Initiate Reaction: Add 20 µL of the 1 mM substrate working solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.[3]
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.[3]
-
Data Analysis:
Fluorometric Assay using (Z-Ala-Ala-Ala-Ala)2Rh110
This assay utilizes a highly sensitive and specific fluorogenic substrate based on Rhodamine 110 (R110).[4] The substrate, (Z-Ala-Ala-Ala-Ala)2Rh110, is a non-fluorescent bisamide that, upon cleavage by elastase, releases the highly fluorescent Rhodamine 110.[4][5] The resulting fluorescence is directly proportional to the elastase activity in the sample.[4]
Materials:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)[6]
-
Dimethylformamide (DMF)[4]
-
Human Neutrophil Elastase (Positive Control)[4]
-
96-well solid black microplate[4]
Procedure:
-
Solution Preparation:
-
Substrate Stock Solution: Reconstitute the (Z-Ala-Ala-Ala-Ala)2Rh110 substrate in DMF to create a stock solution (e.g., add 25 µl of substrate to 1 ml of DMF). This solution should be prepared fresh.[4]
-
Elastase Working Solution: Dilute the substrate stock solution in assay buffer to the desired working concentration.[4]
-
Human Neutrophil Elastase (Positive Control): Reconstitute the lyophilized enzyme in assay buffer to the desired stock concentration.[4]
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µl of your test samples (e.g., plasma, cell culture supernatant) to the wells.[4]
-
Include wells for a positive control (Human Neutrophil Elastase) and a negative control (assay buffer or sample without elastase).[4]
-
If absolute quantification is required, prepare a standard curve using a known concentration of Rhodamine 110.[4]
-
-
Initiate the Reaction: Add 50 µl of the elastase working solution to each well to start the reaction.[4]
-
Incubation: Incubate the plate at 37°C for 10-20 minutes, protected from light. The optimal incubation time may need to be determined empirically.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[4][5]
-
Data Analysis:
Data Presentation: A Comparative Look at Elastase Substrates
The choice of substrate significantly impacts the sensitivity and specificity of an elastase activity assay. Below is a summary of key characteristics for several common substrates.
| Substrate Name | Peptide Sequence | Detection Method | Excitation (nm) | Emission (nm) | Key Characteristics |
| MeOSuc-AAPV-pNA | MeOSuc-Ala-Ala-Pro-Val | Colorimetric | - | 405-410[3][7] | Specific chromogenic substrate for human neutrophil elastase.[8] The release of p-nitroaniline is monitored.[3][7] |
| Suc-Ala3-NA | N-Succinyl-L-Ala-L-Ala-L-Ala | Colorimetric | - | 410[9] | An increase in absorbance at 410 nm results from its hydrolysis.[9] |
| (Z-AAAA)2Rh110 | (Z-Ala-Ala-Ala-Ala)2 | Fluorogenic | 497[6] | 520[6] | Highly sensitive; releases the fluorescent Rhodamine 110 upon cleavage.[4][5] |
| MeOSuc-AAPV-AFC | MeOSuc-Ala-Ala-Pro-Val | Fluorogenic | 380[6] | 500[6] | Highly sensitive coumarin-based fluorogenic substrate. |
| DQ™ Elastin | Elastin, BODIPY® FL conjugate | Fluorogenic | ~505 | ~515 | A heavily labeled elastin conjugate where fluorescence is quenched until enzymatic digestion.[10] |
| Abz-APEEIMRRQ-EDDnp | APEEIMRRQ | Fluorogenic (FRET) | Not readily available | Not readily available | Exhibits over 500 times greater specificity for Human Neutrophil Elastase (HNE) than for Proteinase 3 (Pr3).[11] |
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and the biological context of elastase activity, the following diagrams are provided.
Caption: A generalized workflow for an elastase activity assay.
Caption: Simplified signaling pathway of neutrophil elastase release and its downstream effects.
References
- 1. scbt.com [scbt.com]
- 2. Neutrophil elastase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]
- 8. Elastase Substrate I, Colorimetric [sigmaaldrich.com]
- 9. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Invitrogen EnzChek Elastase Assay Kit 600 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing the Limit of Detection for L-Valine 4-Nitroanilide Protease Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed methodology for establishing the Limit of Detection (LOD) for enzymatic assays utilizing L-Valine 4-nitroanilide as a substrate. Accurate determination of the LOD is a critical component of assay validation, ensuring the reliability and robustness of experimental data in research and drug development. We will compare common methodologies for LOD calculation and provide a detailed experimental protocol supported by data and workflow visualizations.
Assay Principle: The Chromogenic Release of 4-Nitroanilide
The this compound assay is a colorimetric method used to measure the activity of certain proteases. The substrate, this compound, is a colorless compound. In the presence of a specific enzyme, such as a protease that recognizes the L-Valine residue, the amide bond linking L-Valine to the 4-nitroanilide (pNA) molecule is hydrolyzed.[1] This enzymatic cleavage releases free p-nitroanilide, which has a distinct yellow color and strongly absorbs light at a wavelength of approximately 405 nm.[1] The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity.[1]
Comparison of Methods for Determining Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest quantity or concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank) with a stated confidence level, typically 95%.[2] Establishing the LOD is crucial for understanding the performance limitations of an assay. Below, we compare two widely accepted methods.
| Method | Description | Advantages | Disadvantages |
| Based on Standard Deviation of the Blank | The LOD is calculated from the mean signal of blank samples (LOB, Limit of Blank) and the standard deviation (SD) of low-concentration samples. A common formula is LOD = LOB + 1.645 * (SD of low concentration sample). A simplified approach calculates LOD as 3 times the standard deviation of the blank measurements (LOD = 3 * s´₀).[3] | Statistically robust and widely accepted by regulatory bodies. Provides a clear statistical definition of the detection limit. | Requires a significant number of blank and low-concentration sample replicates to achieve a reliable SD estimate. May not be practical if blank samples are difficult to obtain.[3] |
| Signal-to-Noise (S/N) Ratio | This empirical method defines the LOD as the concentration of the analyte that produces a signal peak that is three times the height of the baseline noise (S/N = 3). The noise is measured from the baseline of the chromatogram or spectrophotometer reading in the absence of the analyte.[4] | Simple to calculate and conceptually easy to understand. Widely used in chromatography and other instrumental analysis.[4] | Can be subjective as the measurement of "noise" can vary between instruments and operators. Less statistically rigorous than the SD-based method. |
Detailed Experimental Protocol for LOD Determination
This protocol outlines the steps to generate the necessary data for calculating the LOD of an this compound assay. The objective is to measure the absorbance generated from a series of known, low concentrations of the product (p-nitroanilide) to determine the lowest detectable signal.
Materials:
-
p-Nitroaniline (pNA) standard
-
This compound substrate
-
Protease enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stop Solution (e.g., 30% acetic acid)[1]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[1]
Procedure:
-
Prepare a p-Nitroaniline (pNA) Standard Curve:
-
Prepare a 1 mM stock solution of pNA in the assay buffer.
-
Perform serial dilutions to create a range of standards from 0 µM to 20 µM. The lower end of this range is critical for LOD determination.
-
Prepare at least 10-20 replicates of the "zero standard" or blank (assay buffer only) to accurately determine the standard deviation of the blank.[3]
-
-
Set up the Assay Plate:
-
In a 96-well plate, add 200 µL of each standard and blank replicate to designated wells.
-
-
Measure Absorbance:
-
Measure the absorbance of the plate at 405 nm using a microplate reader.
-
-
Data Analysis and LOD Calculation:
-
Calculate the mean (average) absorbance of the blank replicates.
-
Calculate the standard deviation (SD) of the blank replicates.
-
Method 1 (Based on SD of the Blank):
-
Calculate the Limit of Blank (LOB): LOB = mean_blank + 1.645 * SD_blank.
-
Calculate the LOD signal: LOD_Signal = LOB + 1.645 * SD_low_concentration_sample. For practical purposes, a simplified and common approach is to define the LOD signal as 3 * SD_blank.
-
Convert this absorbance value back to a concentration using the slope of your pNA standard curve. LOD (Concentration) = (LOD_Signal - mean_blank) / slope.
-
-
Method 2 (Signal-to-Noise):
-
Calculate the noise as the standard deviation of the blank replicates.
-
For each low-concentration standard, calculate the signal (mean absorbance - mean blank absorbance).
-
Determine the S/N ratio (Signal / Noise) for each standard.
-
The LOD is the concentration at which the S/N ratio is approximately 3.
-
-
Data Presentation and Example Calculation
The following table presents hypothetical data from an LOD determination experiment for a p-nitroanilide assay. Twenty replicates of a blank sample (0 µM pNA) were measured to establish the baseline signal and noise.
Table 1: Absorbance Data for Blank and Low-Concentration pNA Standards
| pNA Concentration (µM) | Number of Replicates (n) | Mean Absorbance (405 nm) | Standard Deviation (SD) | Signal (Mean Abs - Mean Blank) | S/N Ratio (Signal / SD_blank) |
| 0 (Blank) | 20 | 0.0452 | 0.0015 | 0.0000 | N/A |
| 0.1 | 8 | 0.0471 | 0.0018 | 0.0019 | 1.27 |
| 0.25 | 8 | 0.0498 | 0.0016 | 0.0046 | 3.07 |
| 0.5 | 8 | 0.0545 | 0.0021 | 0.0093 | 6.20 |
| 1.0 | 8 | 0.0641 | 0.0019 | 0.0189 | 12.60 |
| 2.0 | 8 | 0.0835 | 0.0025 | 0.0383 | 25.53 |
Example Calculation:
-
Mean of Blank: 0.0452
-
Standard Deviation of Blank (SD_blank): 0.0015
Method 1: Based on Standard Deviation of the Blank
-
Calculate the LOD Signal: LOD Signal = 3 * SD_blank = 3 * 0.0015 = 0.0045
-
Determine LOD Concentration: To convert this signal to a concentration, we need the slope of the standard curve. Using the data above, the slope is approximately 0.0189 Abs/µM (from the 1.0 µM standard). LOD (Concentration) = LOD Signal / Slope = 0.0045 / 0.0189 Abs/µM ≈ 0.24 µM
Method 2: Signal-to-Noise (S/N) Ratio
-
Identify Concentration at S/N = 3: Looking at the "S/N Ratio" column, the concentration that yields a signal-to-noise ratio of approximately 3 is 0.25 µM .
Both methods yield a similar LOD of approximately 0.24-0.25 µM for this hypothetical dataset, providing confidence in the determined detection limit of the assay.
References
Safety Operating Guide
Navigating the Safe Disposal of L-Valine 4-Nitroanilide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of L-Valine 4-nitroanilide, ensuring the protection of personnel and the environment.
Disclaimer: Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, the following guidance is based on the safety profiles of structurally similar compounds, namely N-Benzoyl-DL-arginine 4-nitroanilide hydrochloride and 4-nitroaniline hydrochloride. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal service for site-specific protocols and to ensure full compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on analogous compounds, this substance should be treated as a potential irritant to the skin, eyes, and respiratory system.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: In case of dust generation, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service that can perform incineration.
-
Waste Segregation and Collection:
-
Solid Waste: Collect dry, unused this compound powder and any contaminated materials (e.g., weighing papers, pipette tips) in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: If this compound is in a solution, the entire solution must be treated as chemical waste. Collect all liquid waste in a sealed, labeled, and chemically compatible waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly and securely labeled with the full chemical name, "this compound Waste," and any other information required by your institution and local regulations.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from direct sunlight, heat sources, and incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with the full chemical name and any available safety information.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
For small dry spills, gently sweep the material into a designated waste container. If necessary, moisten the material slightly to prevent it from becoming airborne.
-
Thoroughly clean the affected area with a suitable solvent or detergent and water.
-
Ensure the area is well-ventilated.
-
Crucial Environmental Precaution: Do not allow this compound to enter drains, sewers, or waterways.
Quantitative Data Summary from Analogous Compounds
The following table summarizes key safety and physical data from structurally similar compounds, which should be considered when handling and disposing of this compound.
| Property | N-Benzoyl-DL-arginine 4-nitroanilide hydrochloride | 4-Nitroaniline hydrochloride | General Guidance for this compound (Inferred) |
| Physical State | Crystalline Powder | Crystalline Solid | Solid, likely a crystalline powder |
| Potential Health Effects | May cause skin, eye, and respiratory irritation. | Harmful if swallowed. | Potential irritant to skin, eyes, and respiratory tract. |
| First Aid: Eyes | Flush with plenty of water for at least 15 minutes. | Rinse with pure water for at least 15 minutes. | Flush with copious amounts of water. Seek medical attention. |
| First Aid: Skin | Wash off with soap and plenty of water. | Wash off with soap and plenty of water. | Wash affected area with soap and water. |
| First Aid: Ingestion | Rinse mouth with water. | Do not induce vomiting. | Rinse mouth with water. Seek medical attention. |
| First Aid: Inhalation | Move person into fresh air. | Move to fresh air. | Remove to fresh air. Seek medical attention if symptoms arise. |
Experimental Protocols and Methodologies
The disposal procedures outlined above are based on standard laboratory practices for chemical waste management. The recommended disposal method of incineration is a common and effective technique for the destruction of organic chemical waste. This process involves the high-temperature combustion of the waste material, which breaks it down into less hazardous components, such as carbon dioxide and water. The process is conducted in a controlled environment to ensure complete combustion and to capture any potentially harmful byproducts.
// Spill Path start -> spill [style=dashed, color="#EA4335"]; spill -> ppe [style=dashed, color="#EA4335"]; ppe -> spill_procedure [style=dashed, color="#EA4335"]; spill_procedure -> solid_waste [style=dashed, color="#EA4335"];
} this compound Disposal Workflow Diagram
Personal protective equipment for handling L-Valine 4-nitroanilide
Essential Safety and Handling Guide for L-Valine 4-Nitroanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the hazardous properties of p-nitroaniline, a component of the molecule known for its acute toxicity.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
Due to the potential hazards associated with the p-nitroanilide group, a comprehensive approach to personal protection is mandatory.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P1) is recommended when handling fine powders, especially in areas without adequate ventilation.[4] | Avoids inhalation of any potential airborne dust. |
Step-by-Step Operational Plan
A strict, step-by-step protocol is essential for the safe handling of this compound.
1. Preparation and Weighing Protocol:
-
Designate a Work Area: Before handling, designate a specific, clean, and uncluttered work area, preferably within a chemical fume hood or a powder weighing station to minimize dust dispersal.
-
Don PPE: Put on all required PPE in the correct order: lab coat, safety glasses or goggles, and then gloves. If respiratory protection is needed, ensure it is properly fitted.
-
Weighing:
-
Place a clean weigh boat or creased weighing paper on the analytical balance.
-
Tare the balance to zero.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Record the weight and securely close the primary container.
-
Clean any minor spills in the balance area immediately.
-
2. Solution Preparation:
-
In a Fume Hood: All solution preparation should be conducted in a certified chemical fume hood.
-
Dissolving: Place the weighed this compound in an appropriate flask. Slowly add the desired solvent, pointing the opening of the flask away from you.
-
Mixing: If necessary, use a magnetic stirrer or sonicator to aid dissolution. Ensure the container is appropriately covered to prevent aerosolization.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
Clean: Clean the spill area thoroughly with a suitable decontaminating solution.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program. Do not dispose of this chemical down the drain or in the regular trash.
Visual Workflow for Safe Handling
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Standard Operating Procedure Workflow
Caption: Emergency Response Protocol
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
